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Sodium ursodeoxycholate hydrate

Cat. No.: B10827588
M. Wt: 414.6 g/mol
InChI Key: WDFRNBJHDMUMBL-UHFFFAOYSA-M
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Description

Historical Context of Bile Acid Research and Discovery of Ursodeoxycholic Acid in Mammalian and Other Biological Systems

The study of bile acids, the detergent-like molecules synthesized in the liver, has a rich history intertwined with the development of analytical chemistry and medicine. nih.gov The journey began in 1848 when Strecker first isolated cholic acid, marking the discovery of the first bile acid. nih.gov For centuries, bear bile, a natural source of ursodeoxycholic acid (UDCA), has been utilized in traditional Chinese medicine to address various digestive ailments. nih.govphysiology.org The name "ursodeoxycholic acid" itself is derived from the Latin word "ursus," meaning bear. nih.govacs.org

The scientific identification of UDCA occurred in 1927 when M. Shoda, a Japanese researcher, isolated it from bear bile. acs.org A few years later, in 1929, its chemical structure was determined by K. Kaziro, also in Japan. acs.org While bears are unique among mammals in producing significant quantities of UDCA in their livers, it is also found in smaller amounts in other species, including humans, where it is classified as a secondary bile acid produced through the metabolic action of intestinal bacteria. wikipedia.org

The therapeutic potential of bile acids gained significant attention in the 20th century. A major breakthrough came in 1972 when chenodeoxycholic acid (CDCA) was demonstrated to dissolve cholesterol gallstones. nih.govnih.gov However, concerns about its potential liver toxicity spurred the investigation of UDCA as a safer alternative. nih.gov Subsequent research confirmed that UDCA was not only effective but also exhibited minimal hepatotoxicity, leading to its exploration for a range of liver and bile duct conditions. nih.gov The chemical synthesis of UDCA was successfully achieved in 1955 by Japanese scientists, paving the way for its broader use in research and medicine. wikipedia.org

Academic Significance and Unique Physicochemical Characteristics of Sodium Ursodeoxycholate Hydrate (B1144303) for Research Applications

Sodium ursodeoxycholate, the sodium salt of ursodeoxycholic acid, is of significant interest in academic and clinical research due to its unique physicochemical properties. nih.gov As a hydrophilic bile acid, it is less toxic to cells than more hydrophobic bile acids like deoxycholic acid and chenodeoxycholic acid. drugbank.com This property is crucial for its cytoprotective effects. nih.gov The hydrate form indicates that water molecules are incorporated into its crystal structure.

In research settings, sodium ursodeoxycholate serves as a valuable tool to investigate the complex signaling pathways and metabolic functions of bile acids. nih.gov Its ability to modulate the composition of the bile acid pool by replacing more toxic, hydrophobic bile acids is a key area of study. drugbank.com Research has shown that sodium ursodeoxycholate can stimulate hepatocyte proliferation at physiological concentrations in vitro. nih.gov This effect is not solely dependent on its hydrophilicity, suggesting a more complex mechanism of action. nih.gov

The compound's anti-inflammatory and protective effects on epithelial cells in the gastrointestinal tract are also a major focus of research. wikipedia.org It has been shown to regulate immune responses by influencing the expression of cytokines and antimicrobial peptides. wikipedia.org Furthermore, its potential chemopreventive properties, possibly through the induction of cellular differentiation, make it a subject of interest in cancer research. wikipedia.org

Physicochemical Properties of Sodium Ursodeoxycholate

PropertyValueSource
Molecular FormulaC24H39NaO4PubChem
Molecular Weight414.6 g/mol PubChem
IUPAC Namesodium;(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoatePubChem

Conceptual Frameworks in Bile Acid Biology and Their Interplay with Endogenous and Exogenous Ursodeoxycholic Acid

The biological functions of bile acids are governed by a complex system known as the enterohepatic circulation. nih.govnih.gov Primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized from cholesterol in the liver. youtube.comyoutube.com They are then conjugated with amino acids (glycine or taurine) and secreted into the bile. nih.gov In the intestine, they aid in the digestion and absorption of fats and fat-soluble vitamins. youtube.com A portion of these primary bile acids are metabolized by gut bacteria into secondary bile acids, which include deoxycholic acid and lithocholic acid. youtube.com Ursodeoxycholic acid is also formed as a secondary bile acid in humans through the bacterial 7-epimerization of chenodeoxycholic acid. wikipedia.org The majority of bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal vein, completing the enterohepatic circuit. nih.govyoutube.com

Bile acids are not merely digestive aids; they are also crucial signaling molecules that regulate their own synthesis and transport through the activation of nuclear receptors, most notably the farnesoid X receptor (FXR). nih.govnih.gov Endogenous UDCA, although present in small amounts in humans, is thought to play a protective role against liver injury. nih.gov Studies have shown that higher endogenous levels of UDCA are associated with a lower incidence of liver disease in certain patient populations. nih.gov

The administration of exogenous ursodeoxycholic acid, such as in the form of sodium ursodeoxycholate hydrate, significantly alters the composition of the circulating bile acid pool. drugbank.com By increasing the proportion of the hydrophilic UDCA, it reduces the relative concentration of more hydrophobic and potentially toxic bile acids. drugbank.com This shift in the bile acid pool is believed to be a primary mechanism behind its therapeutic and protective effects. nih.gov Exogenous UDCA can also influence bile acid signaling pathways. While not a direct FXR agonist itself, its metabolites, such as glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA), have been shown to act as FXR antagonists in the gut. nih.gov This modulation of FXR signaling can impact lipid and glucose metabolism. nih.gov

Key Bile Acids in Human Metabolism

Bile Acid TypeNameOrigin
PrimaryCholic acidSynthesized in the liver from cholesterol
PrimaryChenodeoxycholic acidSynthesized in the liver from cholesterol
SecondaryDeoxycholic acidFormed from cholic acid by gut bacteria
SecondaryLithocholic acidFormed from chenodeoxycholic acid by gut bacteria
SecondaryUrsodeoxycholic acidFormed from chenodeoxycholic acid by gut bacteria

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H39NaO4 B10827588 Sodium ursodeoxycholate hydrate

Properties

IUPAC Name

sodium;4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4.Na/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFRNBJHDMUMBL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Action of Ursodeoxycholic Acid and Its Derivatives

Modulation of Nuclear Receptors and Transcription Factors by Ursodeoxycholic Acid

UDCA's influence extends to several key nuclear receptors and transcription factors that are central to cellular function and pathology.

Interaction with Farnesoid X Receptor (FXR) and Associated Transcriptional Cascades in Cellular Models

While traditionally not considered a potent Farnesoid X Receptor (FXR) agonist, recent studies indicate that Ursodeoxycholic acid (UDCA) can modulate FXR signaling pathways. nih.gov In cellular models of hepatic inflammation, UDCA has been shown to downregulate FXR activity. nih.gov This modulation is evidenced by its ability to upregulate the expression of the small heterodimer partner (shp) gene and downregulate the expression of the cholesterol 7α-hydroxylase (cyp7A1) gene, demonstrating a selective gene regulatory function via FXR. nih.gov This interaction with the FXR signaling pathway is a key component of UDCA's anti-inflammatory effects in the liver. nih.gov

Role in Regulating Pregnane (B1235032) X Receptor (PXR) and Constitutive Androstane Receptor (CAR) Pathways

Ursodeoxycholic acid (UDCA) influences the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) pathways, which are crucial for xenobiotic and endobiotic detoxification. PXR, a promiscuous nuclear receptor, is activated by a variety of compounds, including certain bile acids, and plays a role in regulating genes involved in their metabolism and transport. nih.gov It is proposed that PXR acts as a sensor for lithocholic acid (LCA), a toxic secondary bile acid, inducing its hydroxylation and detoxification. nih.gov

Influence on Nuclear Factor E2-Related Factor 2 (Nrf2) Signaling and Antioxidant Response Element (ARE) Activation in Cellular Systems

Ursodeoxycholic acid (UDCA) has been demonstrated to stimulate the Nuclear Factor E2-Related Factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. nih.govfrontiersin.orgphysiology.org This activation plays a significant role in the therapeutic effects of UDCA. nih.gov

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.gov Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. nih.govresearchgate.netmdpi.com This binding initiates the transcription of a battery of antioxidant and detoxification enzymes. nih.govphysiology.org

Research has shown that UDCA treatment increases the nuclear expression of Nrf2 in hepatocytes. nih.govfrontiersin.org This leads to the upregulation of Nrf2-mediated genes, including those encoding for antioxidant proteins like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and transport proteins such as multidrug resistance-associated proteins (Mrps). nih.govnih.govresearchgate.net For example, in mice, UDCA administration led to the induction of Mrp2, Mrp3, and Mrp4 in an Nrf2-dependent manner. nih.gov Chromatin immunoprecipitation assays have confirmed the binding of Nrf2 to the ARE in the promoter regions of these Mrp genes. nih.gov

Furthermore, in patients with primary biliary cirrhosis, UDCA treatment has been shown to enhance hepatic Nrf2 activation, leading to increased levels of thioredoxin (TRX) and thioredoxin reductase 1 (TrxR1), which are crucial antioxidant proteins. nih.gov This enhanced Nrf2 activity contributes to the reduction of oxidative stress and cellular protection. nih.govresearchgate.netnih.gov

Table 1: Effect of Ursodeoxycholic Acid on Nrf2 Signaling

Parameter Effect of UDCA Cellular/Animal Model Reference
Nuclear Nrf2 ExpressionIncreasedMouse Livers, Rat Hepatocytes nih.govfrontiersin.org
Nrf2 Target Gene Expression (e.g., HO-1, NQO1)UpregulatedMouse Liver, HK-2 Cells nih.govresearchgate.net
Mrp2, Mrp3, Mrp4 ExpressionInducedMouse Liver nih.gov
Hepatic Thioredoxin (TRX) and TrxR1 LevelsIncreasedHuman Liver (PBC Patients) nih.gov
Oxidative Stress Markers (e.g., MDA)ReducedMouse Kidney nih.gov

Modulation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Pathway in Inflammatory Responses

Ursodeoxycholic acid (UDCA) exhibits potent anti-inflammatory effects by modulating the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.govnih.gov In inflammatory conditions, such as those simulated by lipopolysaccharide (LPS) treatment in HepG2 cells, UDCA has been shown to effectively downregulate the expression of NF-κB p65 and its phosphorylation. nih.gov This inhibition of NF-κB activation has been confirmed through various methods, including Western blot, confocal microscopy, and electrophoretic mobility-shift assays (EMSA). nih.gov

The downregulation of the NF-κB pathway by UDCA leads to a reduction in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the inflammatory enzyme cyclooxygenase-2 (COX-2). nih.gov Studies in animal models of sepsis-induced acute kidney injury have also demonstrated that UDCA can inhibit the activation of NF-κB and decrease the levels of pro-inflammatory cytokines in both serum and kidney tissue. nih.govnih.gov This anti-inflammatory action is a key component of UDCA's protective effects in various inflammatory conditions. nih.govnih.gov

Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR) Activation and Nuclear Translocation

Ursodeoxycholic acid (UDCA) has been shown to interact with the glucocorticoid receptor (GR) signaling pathway, contributing to its immunomodulatory effects. nih.govnih.gov Studies have demonstrated that UDCA can promote the nuclear translocation of the GR. nih.govnih.gov In vitro experiments using electrophoretic mobility-shift assays revealed that UDCA treatment increased the formation of a complex between the cytosol protein and the glucocorticoid-response element (GRE) DNA in a dose-dependent manner. nih.gov Furthermore, gene transfer experiments have shown that UDCA can induce cellular chloramphenicol (B1208) acetyltransferase (CAT) activities in a GR-dependent fashion, although to a lesser extent than the synthetic glucocorticoid dexamethasone. nih.gov

Interestingly, while UDCA activates the GR, it does not appear to do so by directly binding to the glucocorticoid receptor ligand-binding site. nih.gov The precise mechanism of UDCA-mediated GR activation is still under investigation but is crucial for its anti-apoptotic effects. nih.govnih.gov It has been shown that the nuclear translocation of UDCA itself is dependent on the GR, and this process is required for UDCA to reduce apoptosis in hepatocytes. nih.gov

There is limited direct evidence in the provided search results to suggest a significant interaction between UDCA and the mineralocorticoid receptor (MR). The primary focus of the research is on the GR. The MR is known to be activated by steroids, leading to its nuclear translocation, but a direct link to UDCA's mechanism of action is not established in the provided information. nih.govresearchgate.net

Regulation of p53 and Associated Apoptotic/Cell Cycle Pathways

Ursodeoxycholic acid (UDCA) plays a significant role in regulating apoptosis and cell cycle progression through its interaction with the tumor suppressor protein p53. nih.govnih.gov p53 is a critical transcription factor that can induce the expression of genes leading to either cell cycle arrest or apoptosis in response to cellular stress. nih.govyoutube.com

Research has shown that UDCA can modulate p53's activity. In primary rat hepatocytes, UDCA was found to reduce the transcriptional activity of p53, thereby preventing it from inducing the expression of the pro-apoptotic protein Bax. nih.gov This inhibition of Bax expression prevents its translocation to the mitochondria, the subsequent release of cytochrome c, and the activation of apoptosis. nih.gov The mechanism behind this appears to involve an increased association between p53 and its negative regulator, Mdm-2, which leads to a decrease in p53's DNA binding activity and alters its subcellular localization. nih.gov

In the context of cancer cells, UDCA has been observed to have a pro-apoptotic effect. In human hepatoma cell lines, UDCA selectively increases the expression of the cyclin-dependent kinase (Cdk) inhibitor p21WAF1/CIP1 in a p53-dependent manner. nih.gov This leads to cell cycle arrest at the G1 phase. nih.gov Furthermore, UDCA treatment in these cells resulted in decreased expression and phosphorylation of the retinoblastoma protein (pRb), another key regulator of the cell cycle. nih.gov In bile duct cancer cells, UDCA has been shown to upregulate the expression of both BAX and p53, while downregulating the anti-apoptotic protein BCL-2. researchgate.net

This dual role of UDCA, being anti-apoptotic in normal hepatocytes and pro-apoptotic in certain cancer cells, highlights the complexity of its interaction with the p53 pathway and its dependence on the cellular context. nih.govnih.gov

Table 2: Regulation of p53 and Associated Pathways by Ursodeoxycholic Acid

Cell Type Effect of UDCA on p53 Pathway Downstream Consequences Reference
Primary Rat HepatocytesReduces p53 transcriptional activity; Increases p53-Mdm-2 interactionInhibition of Bax expression and apoptosis nih.gov
Human Hepatoma CellsIncreases p53 and p21WAF1/CIP1 expressionG1 cell cycle arrest; Decreased pRb phosphorylation nih.gov
Bile Duct Cancer CellsUpregulates BAX and p53 expression; Downregulates BCL-2 expressionInduction of apoptosis researchgate.net

Effects on Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, p38) and AMP-Activated Protein Kinase (AMPK) Signaling

Ursodeoxycholic acid (UDCA) has been shown to modulate the activity of several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and AMP-Activated Protein Kinase (AMPK) pathways, which are crucial in regulating cellular processes like inflammation, proliferation, and metabolism.

In the context of MAPK signaling, UDCA's effects can be complex and cell-type dependent. For instance, in response to high glucose-induced stress, UDCA has been observed to influence the phosphorylation levels of p38 MAPK, ERK1/2, and JNK. researchgate.net Some studies suggest that the protective effects of UDCA may be mediated, in part, by its ability to inhibit the activation of certain MAPK pathways. For example, in estradiol (B170435) 17ß-D-glucuronide-induced cholestasis, the inhibition of p38 MAPK was shown to prevent the initial decay in bile flow and the internalization of key canalicular transporters, while ERK1/2 inhibition accelerated their recovery. nih.gov This suggests a complementary role for p38 and ERK1/2 in the pathogenesis of this condition. nih.gov Furthermore, UDCA has been reported to have an anti-inflammatory function by suppressing the phosphorylation of MAPK signals in lipopolysaccharide-treated macrophages. researchgate.net

Regarding AMPK signaling, research indicates that UDCA can activate this pathway, leading to beneficial downstream effects. In a mouse model of rheumatoid arthritis, UDCA administration led to the activation of AMPK. nih.gov This activation was associated with the upregulation of the transcriptional corepressor SMILE and the transcriptional activity of PPARγ, ultimately alleviating arthritic scores and reducing pro-inflammatory cytokine secretion. nih.gov The activation of AMPK by UDCA is considered a key mechanism contributing to its therapeutic potential in certain autoimmune and metabolic conditions. nih.gov

Table 1: Effects of Ursodeoxycholic Acid on MAPK and AMPK Signaling Pathways

PathwayKey ProteinsObserved Effects of UDCAReference
MAPK p38, ERK1/2, JNKInhibition of phosphorylation in certain stress models. researchgate.netresearchgate.net Complementary roles in cholestasis. nih.gov researchgate.netnih.govresearchgate.net
AMPK AMPK, SMILE, PPARγActivation of AMPK, leading to increased SMILE expression and PPARγ activity. nih.gov nih.gov

Interaction with G Protein-Coupled Bile Acid Receptor 1 (TGR5) and Downstream Signaling

Ursodeoxycholic acid (UDCA) is an agonist for the G protein-coupled bile acid receptor 1 (TGR5), a transmembrane receptor widely expressed in various tissues, including the gastrointestinal tract. nih.govnih.gov The activation of TGR5 by UDCA triggers a cascade of downstream signaling events that contribute to its diverse physiological effects.

Upon binding to UDCA, TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. nih.gov This elevation in cAMP activates Protein Kinase A (PKA). nih.gov The TGR5-mediated activation of the cAMP/PKA signaling pathway has been shown to inhibit the activity of RhoA, a small GTPase. nih.gov The inhibition of RhoA, in turn, suppresses the downstream effector Yes-Associated Protein (YAP), a key regulator of cell proliferation and organ size. nih.govnih.gov This TGR5-YAP axis has been implicated in the ability of UDCA to suppress the malignant progression of colorectal cancer. nih.govnih.gov

The interaction of UDCA with TGR5 can have cell-type-specific outcomes. For example, in cholangiocytes, TGR5 activation can have opposing effects on cell proliferation depending on whether the cells are ciliated or non-ciliated. frontiersin.orgmdpi.com In non-ciliated cholangiocytes, TGR5 activation increases cAMP and promotes proliferation, whereas in ciliated cholangiocytes, it decreases cAMP and inhibits proliferation. frontiersin.org This is attributed to the differential coupling of TGR5 to Gαs or Gαi proteins in these cell types. frontiersin.org

Furthermore, TGR5 signaling in Kupffer cells, the resident macrophages of the liver, leads to a decrease in the production of inflammatory cytokines induced by lipopolysaccharide (LPS) through a cAMP-dependent pathway. mdpi.com This anti-inflammatory effect is also mediated by the antagonism of the NF-κB pathway. mdpi.com

Table 2: Downstream Signaling Events Following TGR5 Activation by Ursodeoxycholic Acid

Signaling Molecule/PathwayEffect of TGR5 ActivationCellular OutcomeReference
cAMP Increased intracellular levelsActivation of PKA nih.gov
PKA ActivationInhibition of RhoA nih.gov
RhoA InhibitionSuppression of YAP signaling nih.gov
YAP SuppressionInhibition of cancer cell proliferation nih.govnih.gov
NF-κB AntagonismDecreased inflammatory response mdpi.com

Effects on Cellular Organelles and Structures

Ursodeoxycholic acid (UDCA) has been recognized for its ability to modulate endoplasmic reticulum (ER) stress and the subsequent unfolded protein response (UPR). mdpi.comnih.gov The UPR is a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the ER lumen. wikipedia.orgucsf.edu

In various models of cellular stress, UDCA has demonstrated a capacity to alleviate ER stress. For instance, in a cellular model of GM2 gangliosidosis, a neurodegenerative disorder characterized by the accumulation of GM2 gangliosides and subsequent ER stress, UDCA was found to diminish neurite atrophy. mdpi.com It also reduced the upregulation of the pro-apoptotic factor CHOP, a downstream component of the PERK signaling branch of the UPR. mdpi.com Further investigation suggested a direct interaction between UDCA and the cytosolic domain of PERK, a key ER stress sensor, promoting its phosphorylation and dimerization. mdpi.com

Similarly, in the context of diabetic retinopathy, where ER stress contributes to pericyte loss, UDCA treatment attenuated the UPR in diabetic mice and in human retinal pericytes exposed to advanced glycation end products (AGEs) or modified low-density lipoprotein (mLDL). nih.gov This was associated with improved vascular integrity and reduced pericyte loss. nih.gov

However, the effects of UDCA on the UPR can be complex. In morbidly obese patients with non-alcoholic fatty liver disease (NAFLD), UDCA treatment was found to partially disrupt ER homeostasis by inducing the expression of the ER stress markers GRP78 and CHOP, without affecting other markers like sXBP1. nih.gov Despite the increase in the pro-apoptotic CHOP, apoptosis was not induced, suggesting that UDCA may also possess cytoprotective properties that alter the apoptotic threshold. nih.gov

Ursodeoxycholic acid (UDCA) exerts significant protective effects on mitochondria, the cellular powerhouses, by modulating their function, bioenergetics, and involvement in apoptosis.

A key mechanism of UDCA's protective action is the inhibition of the mitochondrial permeability transition (MPT), a critical event in the apoptotic cascade. umn.edu In various cell types, UDCA has been shown to inhibit apoptosis induced by different stimuli, and this has been linked to its ability to prevent the MPT. umn.edu By stabilizing the mitochondrial membrane, UDCA prevents the decrease in mitochondrial transmembrane potential and the production of reactive oxygen species (ROS) that are often associated with apoptosis-inducing agents. umn.eduscilit.com

In fibroblasts from patients with both sporadic and familial Alzheimer's disease, which exhibit mitochondrial dysfunction, treatment with UDCA improved mitochondrial membrane potential and respiration. nih.gov Interestingly, UDCA also influenced mitochondrial morphology by reducing the number of elongated mitochondria and increasing the levels and mitochondrial localization of dynamin-related protein 1 (Drp1), a key protein involved in mitochondrial fission. nih.gov

Furthermore, in the context of bile acid-induced liver injury, the hydrophobic bile acid deoxycholic acid (DCA) can induce mitochondrial swelling and increase the abundance of the pro-apoptotic protein Bax in mitochondria. scilit.com Co-administration of UDCA significantly reduces these detrimental effects, highlighting its role in preserving mitochondrial integrity and preventing apoptosis. scilit.com

The influence of ursodeoxycholic acid (UDCA) on lysosomal function and autophagy is multifaceted and appears to be context-dependent. Autophagy is a cellular process involving the degradation of cellular components via lysosomes, playing a critical role in cellular homeostasis.

In some contexts, UDCA has been shown to inhibit autophagy. For instance, in a study on liver fibrosis, UDCA was found to exert its anti-fibrotic effects by inhibiting autophagy in hepatic stellate cells. bohrium.comnih.gov The study demonstrated that transforming growth factor-beta 1 (TGF-β1) induced autophagic flux in these cells, and UDCA was able to counteract this effect. bohrium.comnih.gov The anti-fibrotic action of UDCA was mimicked by an autophagy inhibitor and was impaired by an autophagy agonist, further supporting the role of autophagy inhibition in UDCA's therapeutic effect in this model. bohrium.comnih.gov

Conversely, other studies have reported that UDCA can induce autophagy. In hepatocellular carcinoma (HCC) cells, UDCA was found to induce autophagy via the upregulation of LC3B, a key marker of autophagosome formation. nih.gov This induction of autophagy was linked to the suppression of HCC growth both in vitro and in vivo. nih.gov Similarly, in drug-resistant gastric cancer cells, UDCA has been shown to induce autophagic cell death. nih.gov Furthermore, a derivative of UDCA, tauroursodeoxycholic acid (TUDCA), has been shown to protect retinal pigment epithelial cells against oxidative damage by inducing autophagy. researchgate.net

These seemingly contradictory findings suggest that the effect of UDCA on autophagy is likely dependent on the specific cell type, the pathological context, and the experimental model used.

In vitro studies using model membrane systems have provided valuable insights into the direct interactions of ursodeoxycholic acid (UDCA) with cellular membranes, highlighting its role in modulating membrane fluidity and permeability.

The presence of cholesterol in membranes appears to be a critical factor in the protective effects of UDCA. nih.gov In liposomes, the presence of cholesterol significantly reduces the membrane-damaging effects of hydrophobic bile acids like deoxycholic acid (SDC). nih.gov Notably, UDCA was only effective in preventing the damaging effects of SDC on these synthetic membranes when cholesterol was present. nih.gov This suggests that the cytoprotective action of UDCA is dependent on the cholesterol content of the lipid membrane. nih.gov

Studies on cultured hepatoma cells have shown that while the cytotoxic bile acid deoxycholic acid (DCA) can increase plasma membrane fluidity, this effect is minor and does not directly correlate with the induction of apoptosis. researchgate.net In contrast, UDCA is known to stabilize cellular membranes. While the precise biophysical mechanisms are still under investigation, it is thought that UDCA may integrate into the lipid bilayer, altering its physical properties and making it more resistant to disruption by toxic bile acids.

Recent research has also explored the use of UDCA to enhance the membrane permeability of therapeutic molecules. For example, conjugating UDCA to antisense oligonucleotides has been shown in vitro to increase their lipophilicity and potential to permeate intestinal barriers, which could improve their oral bioavailability. researchgate.netnih.gov

Regulation of Cellular Transport Systems

UDCA and its derivatives significantly influence the expression and activity of various transporters crucial for maintaining bile acid homeostasis and lipid metabolism. This regulation occurs at the level of gene expression and through direct effects on transporter protein function and localization.

Ursodeoxycholic acid exerts profound effects on the major transport proteins involved in the enterohepatic circulation of bile acids. In hepatocytes, bile acids are taken up from the blood across the sinusoidal membrane by transporters such as the Na+-taurocholate cotransporting polypeptide (NTCP) and members of the Organic Anion Transporting Polypeptide (OATP) family. nih.gov They are subsequently secreted across the canalicular membrane into the bile by the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Proteins (MRPs). nih.gov

Research in MDCK II cells stably expressing BSEP demonstrated that UDCA activates BSEP in a dose-dependent manner. nih.gov This activation is not due to an increase in total protein expression but rather an increase in its presence on the apical cell surface. nih.gov UDCA was found to extend the half-life of the BSEP protein in the apical membrane from 2.4 to 5.0 hours, suggesting it stabilizes the transporter, possibly by slowing the endocytotic process. nih.gov This effect was specific to BSEP, as other apical and basolateral proteins were unaffected. nih.gov The derivative norUDCA showed a similar activating effect, whereas cholic acid, taurocholic acid, and the taurine-conjugated form of UDCA (TUDCA) did not. nih.gov

In placental BeWo cell lines, UDCA uptake appears to be mediated by OATPs, while its efflux is handled by the breast cancer resistance protein (BCRP/ABCG2) and multidrug resistant protein 3 (MRP3). nih.gov Studies using cells expressing human MRP3 have shown it can transport bile salts like glycocholate and taurocholate, though with a lower affinity compared to its rat counterpart. amsterdamumc.nl This suggests MRP3 may play a role in clearing bile acids from the liver during cholestasis. amsterdamumc.nl

In animal models, the loss of certain transporters highlights the compensatory mechanisms influenced by bile acids. For instance, in mice lacking the Ntcp transporter, hepatic Oatps can compensate for its function. nih.gov Furthermore, bile acids that are modified through sulfation or glucuronidation are transported by MRP2. nih.gov

Table 1: Modulation of Bile Acid Transporters by Ursodeoxycholic Acid (UDCA)

TransporterLocationModel SystemObserved Effect of UDCAReference
BSEP (ABCB11) Canalicular Membrane (Hepatocyte)MDCK II CellsIncreased activity and stabilization in the apical membrane; extended protein half-life. nih.gov
OATPs Apical Membrane (Placenta)BeWo CellsMediates UDCA uptake. nih.gov
MRP3 (ABCC3) Apical Membrane (Placenta)BeWo CellsMediates UDCA efflux. nih.gov
MRP3 (ABCC3) Basolateral Membrane (Hepatocyte)MRP3-expressing cell linesTransports glycocholate and taurocholate; may aid in bile acid removal during cholestasis. amsterdamumc.nl
NTCP (SLC10A1) Sinusoidal Membrane (Hepatocyte)N/APrimary transporter for bile acid uptake from blood into hepatocytes. nih.gov
MRP2 (ABCC2) Canalicular Membrane (Hepatocyte)N/ATransports modified (sulfated, glucuronidated) bile acids into bile. nih.gov

UDCA influences cholesterol homeostasis by affecting its absorption and transport. Studies in humans with gallstones have shown that chronic administration of UDCA significantly decreases mean cholesterol absorption from 25% to 15%. nih.gov This treatment also alters the coupling of bile acids with both cholesterol and phospholipids (B1166683) in hepatic bile, an effect consistent with changes in the lipid-solubilizing capacity of bile. nih.gov

The trans-intestinal cholesterol excretion (TICE) pathway, which involves the direct secretion of cholesterol from enterocytes into the feces, has been explored as a potential target of UDCA. amsterdamumc.nl In mice, stimulating this pathway with a more hydrophilic bile acid pool leads to increased fecal neutral sterol loss. amsterdamumc.nl However, a randomized, placebo-controlled crossover study in humans found that while UDCA treatment did make the circulating bile acid pool more hydrophilic, it did not increase fecal neutral sterols. amsterdamumc.nlnih.gov Surprisingly, in this study, plasma LDL cholesterol levels were significantly increased after UDCA treatment compared to placebo. amsterdamumc.nlnih.gov These findings suggest that unlike in mice, increasing the hydrophilicity of the bile acid pool with UDCA does not stimulate TICE in humans. amsterdamumc.nlnih.gov

Table 2: Effects of Ursodeoxycholic Acid (UDCA) on Cholesterol and Lipid Parameters

ParameterModel SystemFindingReference
Intestinal Cholesterol Absorption Humans with gallstonesDecreased from 25% to 15%. nih.gov
Intraluminal Cholesterol Solubilization Humans (controlled diet)Significantly decreased. researchgate.net
Fecal Neutral Sterols (proxy for TICE) Humans (randomized trial)No significant change compared to placebo. amsterdamumc.nlnih.gov
Plasma LDL Cholesterol Humans (randomized trial)Significantly increased compared to placebo. amsterdamumc.nlnih.gov
Biliary Lipid Coupling Humans with gallstonesSignificantly altered for both bile acid/cholesterol and bile acid/phospholipid. nih.gov

Biochemical Interactions and Enzymatic Modulation

UDCA's influence extends to direct interactions with cellular enzymes and proteins, modulating their activity and participating in critical stress response pathways.

UDCA modulates the activity of several enzymes involved in both its own metabolism and broader cellular processes. The biological synthesis of UDCA from chenodeoxycholic acid (CDCA) involves a two-step enzymatic process utilizing 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH). nih.gov

As a bile acid, UDCA interacts with nuclear receptors that control the expression of key metabolic enzymes. It has been shown to modulate the farnesoid X receptor (FXR), a primary regulator of bile acid synthesis. mdpi.com In liver pathology models, UDCA administration leads to a marked decrease in the expression of cyp7a1 mRNA, the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol. mdpi.com Concurrently, it increases the expression of small heterodimer partner (shp) mRNA, a transcriptional repressor that inhibits CYP7A1 expression. mdpi.com This demonstrates UDCA's role in the negative feedback regulation of bile acid synthesis. mdpi.com

UDCA also functions as an agonist for the pregnane X receptor (PXR), which leads to the induction of enzymes like CYP3A4, a key enzyme in drug and steroid detoxification. nih.gov Furthermore, UDCA has been reported to inhibit co-enzyme A-dependent steps that are critical for cholesterol degradation and the conjugation of other bile acids. nih.gov

A significant aspect of UDCA's cytoprotective effect is its function as a chemical chaperone, helping to mitigate cellular stress by influencing protein folding and stability. nih.gov UDCA can reduce the accumulation of toxic protein aggregates, a hallmark of various protein-folding diseases. nih.gov This chaperone-like activity may be due to direct stabilization of proteins or through interactions that enhance the function of other molecular chaperones. nih.gov

In the context of endoplasmic reticulum (ER) stress, UDCA has shown ambivalent effects. In morbidly obese patients with non-alcoholic fatty liver disease (NAFLD), UDCA treatment was found to induce the expression of ER stress markers GRP78 and CHOP. nih.gov While CHOP is a pro-apoptotic trigger, its induction by UDCA in this context did not lead to an increase in apoptosis, suggesting UDCA may simultaneously raise the threshold for cell death. nih.gov

UDCA's anti-apoptotic function is strongly linked to its ability to stabilize mitochondrial membranes during cellular stress. nih.govnih.gov It inhibits apoptosis by preventing the release of cytochrome c from mitochondria into the cytoplasm, a critical step in the activation of caspases. nih.gov This is achieved by inhibiting mitochondrial membrane depolarization and preventing the formation of channels by pro-apoptotic proteins like Bax. nih.govnih.gov By preserving mitochondrial integrity, UDCA effectively short-circuits a major pathway leading to programmed cell death. nih.gov

Pharmacokinetic and Pharmacodynamic Studies in Pre Clinical Models

Absorption and Distribution Studies in Animal Models

The enterohepatic circulation is a critical process governing the pharmacokinetics of ursodeoxycholic acid (UDCA). Following administration, UDCA and its conjugates enter a cycle of secretion into bile, passage into the intestine, and reabsorption into the portal circulation for return to the liver. In hepatocytes, both unconjugated and conjugated bile acids are taken up from the portal blood by transporters such as the Na+-taurocholate cotransporting polypeptide (NTCP) and members of the Organic Anion Transporting Protein (OATP) family. nih.gov They are then resecreted into the bile, a highly efficient process where the majority of the bile acid pool has undergone previous enterohepatic cycling. nih.govsnmjournals.org

Studies in Wistar rats have shown that during this recirculation, administered ursodeoxycholate is transformed into other bile acids, such as lithocholic and muricholic acids. nih.gov Species differences in this process are significant. A comparative study of Sprague-Dawley rats and C57BL/6 mice revealed substantial variations in the bile acid profiles within the enterohepatic system. nih.gov In mice, taurine-conjugated bile acids (T-BAs) are predominant in the small intestine content and tissue, with taurocholic acid (TCA) being the most prominent. nih.gov This contrasts with rats and highlights the need for caution when extrapolating findings between rodent species. nih.gov In pigs, radiolabeled taurine-conjugated UDCA (TUDCA) has been shown to be taken up from the terminal ileum and transported back to the liver via the portal circulation, demonstrating the conservation of this pathway across different animal models. snmjournals.org

Following absorption, the distribution of sodium ursodeoxycholate is largely confined to the enterohepatic system, primarily the liver, bile, and intestine. Studies in rats fed diets supplemented with sodium ursodeoxycholate showed that it did not lead to the accumulation of cholesterol in the liver or other tissues. nih.gov The primary effect on tissue composition was an increase in its own concentration in the bile. nih.gov

Biodistribution studies in pigs using radiolabeled N-methyl-tauro-ursodeoxycholic acid (MTUDCA) provide a more detailed picture of organ distribution. Positron Emission Tomography/Computed Tomography (PET/CT) imaging showed rapid uptake of the tracer in the liver, followed by its appearance in the gallbladder and intestines, consistent with its role in the bile acid pool. snmjournals.org This confirms that the liver is the primary organ for uptake and processing, with subsequent distribution to the gastrointestinal tract as part of the enterohepatic circulation. snmjournals.org

Metabolism and Biotransformation Pathways in Animal Models

A key metabolic pathway for ursodeoxycholic acid in the liver is conjugation with amino acids, primarily taurine (B1682933) or glycine (B1666218). nih.gov This process involves two key enzymes: bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT). nih.gov Conjugation increases the hydrophilicity of the bile acid molecule, which is particularly pronounced with taurine conjugation due to its strong sulfonic acid group. snmjournals.orgnih.gov

There are significant species differences in the preferred conjugation partner. In rodents, such as mice, almost all bile acids are conjugated with taurine. nih.govnih.gov In contrast, humans exhibit a glycine-to-taurine conjugation ratio of approximately 3:1. nih.gov This difference is attributed to the lower taurine pool in the human liver compared to that in mice. nih.gov The disposition of UDCA is heavily influenced by this conjugation. In mice, daily oral administration of UDCA, tauroursodeoxycholic acid (TUDCA), or glycoursodeoxycholic acid (GUDCA) was found to be equally effective in suppressing experimental colitis, suggesting that once absorbed, the different forms exert similar biological actions within that model. nih.gov The affinity of key transporters, like the Bile Salt Export Pump (BSEP), is higher for taurine conjugates than glycine conjugates, which impacts their secretion into bile. snmjournals.org

The gut microbiota plays a dual role in the metabolism of ursodeoxycholic acid. UDCA itself is a secondary bile acid, produced through the collaborative action of the host and gut microbes. frontiersin.org It is formed from the primary bile acid chenodeoxycholic acid (CDCA) through the epimerization of the 7-hydroxy group by bacterial 7α- and 7β-hydroxysteroid dehydrogenases. frontiersin.org

Conversely, the administration of UDCA can significantly alter the composition and function of the gut microbiota. In a mouse model of non-alcoholic steatohepatitis (NASH), UDCA treatment partially restored the gut microbiota dysbiosis caused by a high-fat, high-cholesterol diet. nih.govnih.gov Specifically, UDCA treatment reversed the diet-induced increase in Fecalibaculum, Coriobacteriaceae_UCG-002, and Enterorhabdus, and the decrease in norank_f_Muribaculaceae, Bacteroides, and Alistipes. nih.gov In a colitis mouse model, UDCA and its taurine conjugate (TUDCA) were shown to normalize the Firmicutes/Bacteroidetes ratio. frontiersin.org

Studies in healthy conventional C57BL/6J mice also demonstrated that daily oral administration of ursodiol (UDCA) reshapes the gut microbial community. plos.orgresearchgate.net These changes were observed in the stool, ileum, and cecum, with members of the Lachnospiraceae family being significant contributors to the observed alterations. researchgate.net

Table 1: Effect of Ursodeoxycholic Acid (UDCA) Treatment on Gut Microbiota in a NASH Mouse Model nih.gov

Bacterial GeneraAbundance in NASH Mice (Control)Abundance after UDCA TreatmentEffect of UDCA
FecalibaculumSignificantly HigherPartially Restored (Lowered)
Coriobacteriaceae_UCG-002Significantly HigherPartially Restored (Lowered)
EnterorhabdusSignificantly HigherPartially Restored (Lowered)
norank_f_MuribaculaceaeSignificantly LowerPartially Restored (Increased)
BacteroidesSignificantly LowerPartially Restored (Increased)
AlistipesSignificantly LowerPartially Restored (Increased)

Excretion Routes and Clearance Mechanisms in Animal Models

The primary route of excretion for sodium ursodeoxycholate and its metabolites is fecal. The efficient enterohepatic circulation minimizes urinary excretion. Studies in rats have provided detailed findings on fecal excretion patterns following the administration of sodium ursodeoxycholate. nih.gov In these models, treatment with ursodeoxycholate led to a significant increase in the fecal excretion of several bile acids. nih.gov The total amount of fecal bile acids remained similar to control groups, but the composition changed markedly. nih.gov Specifically, there was an increased output of lithocholic acid, α, β-, and ω-muricholic acids, and ursodeoxycholic acid itself, reflecting its metabolism and clearance through the gastrointestinal tract. nih.gov

Table 2: Changes in Fecal Bile Acid Excretion in Rats Treated with Ursodeoxycholate nih.gov

Fecal MetaboliteChange in Excretion Level
Lithocholic AcidIncreased
α, β-Muricholic AcidsIncreased
ω-Muricholic AcidIncreased
Ursodeoxycholic AcidIncreased
Total Fecal Bile AcidsNo significant change

Pharmacodynamic Endpoints in In Vitro and Ex Vivo Systems Linked to Mechanistic Action

The multifaceted pharmacodynamic effects of sodium ursodeoxycholate hydrate (B1144303), primarily through its active form, ursodeoxycholic acid (UDCA), have been extensively investigated in a variety of in vitro and ex vivo models. These studies have elucidated the cellular and molecular mechanisms underlying its therapeutic actions, which extend beyond its well-known choleretic properties. Key pharmacodynamic endpoints that have been identified include the modulation of apoptosis, regulation of inflammatory responses, and preservation of mitochondrial function.

Modulation of Apoptosis and Cell Proliferation:

In vitro studies have demonstrated that UDCA can directly influence cell survival and proliferation pathways. In human hepatoma cell lines, such as HepG2 and BEL7402, UDCA has been shown to selectively inhibit proliferation and induce apoptosis. scispace.com This is achieved, in part, by arresting the cell cycle in the G0-G1 phase through the downregulation of cell cycle-related proteins like cyclin D1, D3, and retinoblastoma protein (pRb). scispace.com

A critical mechanism in the modulation of apoptosis by UDCA is its effect on the Bcl-2 family of proteins. Research has shown that UDCA can alter the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. scispace.com In HepG2 and BEL7402 cells, UDCA treatment led to a dose-dependent increase in the Bax/Bcl-2 ratio, which was associated with the downregulation of Bcl-2 and upregulation of Bax. scispace.com This shift in the balance towards a pro-apoptotic state is a key determinant in the cell's decision to undergo programmed cell death.

Furthermore, in studies using isolated rat hepatocytes, UDCA has been observed to stimulate hepatocyte proliferation at physiological concentrations. nih.gov This suggests a dual role for UDCA, where it can promote the survival and regeneration of healthy hepatocytes while inducing apoptosis in transformed cells.

Interactive Data Table: Effect of Ursodeoxycholic Acid on Apoptosis and Cell Cycle in Human Hepatoma Cell Lines

Cell LineTreatmentEndpointObservation
HepG2UDCA (1.0 mmol/L)Apoptotic RateSignificantly higher than control
BEL7402UDCA (1.0 mmol/L)Apoptotic RateSignificantly higher than control
HepG2UDCACell CycleArrest in G0-G1 phase
BEL7402UDCACell CycleArrest in G0-G1 phase
HepG2UDCABax/Bcl-2 RatioIncreased
BEL7402UDCABax/Bcl-2 RatioIncreased
L-02UDCAApoptosisNo significant induction

Anti-inflammatory Effects:

The anti-inflammatory properties of UDCA have been well-documented in various in vitro systems, particularly in macrophage cell lines like RAW 264.7. In response to inflammatory stimuli such as lipopolysaccharide (LPS), UDCA has been shown to significantly inhibit the production of pro-inflammatory mediators. nih.govplos.orgresearchgate.netnih.gov

Studies have demonstrated that UDCA decreases the release of nitric oxide (NO) and downregulates the expression of pro-inflammatory cytokines at both the mRNA and protein levels, including tumor necrosis factor-α (TNF-α), interleukin-1α (IL-1α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govplos.orgresearchgate.net Conversely, UDCA has been found to increase the expression of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.govplos.org

The mechanism underlying these anti-inflammatory effects involves the modulation of key signaling pathways. UDCA has been shown to suppress the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, which are components of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govplos.org Additionally, UDCA inhibits the phosphorylation of IκBα, an inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes. nih.govplos.orgmdpi.com

Interactive Data Table: Anti-inflammatory Effects of Ursodeoxycholic Acid in LPS-Stimulated RAW 264.7 Macrophages

ParameterTreatmentResult
Nitric Oxide (NO) Release1 mM UDCADecreased
TNF-α mRNA Expression1 mM UDCADecreased
IL-1α mRNA Expression1 mM UDCADecreased
IL-1β mRNA Expression1 mM UDCADecreased
IL-6 mRNA Expression1 mM UDCADecreased
IL-10 mRNA Expression1 mM UDCAIncreased
Phosphorylation of ERK1 mM UDCAInhibited
Phosphorylation of JNK1 mM UDCAInhibited
Phosphorylation of p381 mM UDCAInhibited
Phosphorylation of IκBα1 mM UDCAInhibited

Preservation of Mitochondrial Function:

A crucial aspect of the cytoprotective action of UDCA is its ability to preserve mitochondrial integrity and function. In vitro studies using isolated mitochondria and various cell lines have shown that UDCA can counteract the detrimental effects of hydrophobic bile acids and other toxins. nih.govcloudfront.netresearchgate.net

UDCA has been demonstrated to inhibit the mitochondrial permeability transition (MPT), a key event in apoptosis that leads to the loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors. nih.govcloudfront.net For instance, in isolated rat liver mitochondria, UDCA was found to reduce the mitochondrial swelling induced by deoxycholic acid (DCA) by over 40%. nih.govresearchgate.net It also inhibited the DCA-mediated release of calcein (B42510) from loaded mitochondria by 50%. nih.govresearchgate.net

Furthermore, UDCA has been shown to prevent the disruption of ΔΨm and the subsequent increase in reactive oxygen species (ROS) production that are often associated with cellular stress and apoptosis. nih.govcloudfront.netresearchgate.net In fibroblasts from patients with Alzheimer's disease, treatment with UDCA was found to increase the mitochondrial membrane potential. nih.gov This stabilization of the mitochondrial membrane is a key mechanism by which UDCA exerts its anti-apoptotic and cytoprotective effects.

Interactive Data Table: Effect of Ursodeoxycholic Acid on Mitochondrial Parameters

SystemInducerParameterEffect of UDCA
Isolated Rat Liver MitochondriaDeoxycholic Acid (DCA)Mitochondrial SwellingReduced by >40% nih.govresearchgate.net
Isolated Rat Liver MitochondriaDeoxycholic Acid (DCA)Calcein ReleaseInhibited by 50% nih.govresearchgate.net
Isolated MitochondriaDeoxycholic Acid (DCA)Mitochondrial Transmembrane Potential (ΔΨm)Significantly inhibited decrease nih.govresearchgate.net
Isolated MitochondriaDeoxycholic Acid (DCA)Reactive Oxygen Species (ROS) ProductionSignificantly inhibited increase nih.govresearchgate.net
Alzheimer's Disease Patient Fibroblasts-Mitochondrial Membrane PotentialIncreased

Advanced in Vitro and Ex Vivo Research Methodologies for Sodium Ursodeoxycholate Hydrate

Cell Culture Models for Mechanistic Studies

Cell culture models are foundational tools for dissecting the direct effects of sodium ursodeoxycholate on specific cell types, allowing for controlled investigation of molecular pathways.

Primary hepatocytes and cholangiocytes, isolated directly from human or animal liver tissue, offer high physiological relevance for studying the effects of sodium ursodeoxycholate. These models are instrumental in understanding how the compound protects liver cells from the cholestatic injury caused by the accumulation of toxic hydrophobic bile acids. patsnap.comnih.govaasld.org

Studies using primary rat hepatocytes have demonstrated that conjugates of ursodeoxycholate can protect against the cytolytic effects of more hydrophobic bile salts like taurochenodeoxycholate and taurodeoxycholate. nih.gov This protection is concentration-dependent, time-dependent, and suggests a mechanism that is not reliant on liver-specific metabolic pathways, as similar protective effects were observed in human erythrocytes. nih.gov Research on cultured human cholangiocytes has shown that glycoconjugated UDCA can prevent apoptosis by inhibiting cytochrome c release and caspase-3 activation. portlandpress.com Furthermore, in vitro studies with rat hepatocytes have indicated that sodium ursodeoxycholate can stimulate hepatocyte proliferation at physiological concentrations. nih.gov

A recent study highlighted that UDCA can promote the differentiation of human chemically derived hepatic progenitor cells (hCdHs) into cholangiocytes. ahbps.org When these cells were seeded on UDCA-coated nanofibers, their differentiation was enhanced, suggesting a role for UDCA in biliary regeneration. ahbps.org

Immortalized cell lines provide a readily available and reproducible system for mechanistic research. The human hepatoma cell line HepG2 and the human colon cancer cell line HCT116 are frequently used to study the effects of ursodeoxycholic acid.

In the context of colon cancer, research using the HCT116 cell line has yielded significant findings. One study demonstrated that UDCA protects HCT116 cells from deoxycholic acid-induced apoptosis by inhibiting the formation of the apoptosome, a key complex in the intrinsic apoptosis pathway. nih.gov This protective effect was found to be independent of the PI3K, MAPK, or cAMP signaling pathways. nih.gov Another study showed that UDCA has a greater inhibitory effect on the proliferation of cancerous HCT116 cells compared to noncancerous NCM460 colon cells. nih.govresearchgate.net This preferential inhibition involves cell cycle arrest and apoptosis, mediated through the ERK1/2/c-Myc/p21 signaling pathway. nih.govnih.gov

The table below summarizes key findings from studies using the HCT116 cell line.

Table 1: Research Findings on Ursodeoxycholic Acid (UDCA) in HCT116 Cell Line

FindingMechanismReference
Protects against deoxycholic acid-induced apoptosis.Inhibits the association of Apaf-1 and caspase-9, thereby blocking apoptosome formation. nih.gov
Exhibits greater inhibition of cell proliferation in cancerous HCT116 cells vs. noncancerous NCM460 cells.Induces cell cycle arrest and apoptosis via the ERK1/2/c-Myc/p21 signaling pathway. nih.govresearchgate.netnih.gov
Reduces the protein level of the proto-oncogene c-Myc.Acts through the ERK1/2 pathway. nih.gov
Increases the protein level of the tumor suppressor p21.Acts through the ERK1/2 pathway. nih.gov

To better mimic the complex in vivo microenvironment, researchers are increasingly turning to co-culture and 3D cell culture systems. researchgate.net These models recreate cell-cell and cell-extracellular matrix interactions that are absent in traditional 2D monolayer cultures. researchgate.netnih.gov

3D spheroid models, using either primary human hepatocytes (PHH) or the HepaRG cell line, have been evaluated for studying compounds with cholestatic liability. nih.gov These spheroids express key bile acid transporters like MRP2 and BSEP. nih.gov Studies have shown that co-exposure to a mixture of bile acids and compounds known to cause cholestasis results in a synergistic toxicity in these 3D models, a phenomenon that becomes more pronounced with longer exposure times. nih.gov This makes 3D spheroids a valuable tool for assessing the protective effects of sodium ursodeoxycholate in a more physiologically relevant context. nih.govyoutube.com The generation of uniform, size-controlled spheroids in ultra-low attachment microplates is a key technique that makes these models compatible with high-throughput screening. researchgate.netntu.edu.sg

Organoid and Tissue Slice Culture Models for Complex Biological Interactions

Organoids are self-organizing 3D structures derived from stem cells that recapitulate the architecture and function of an organ in vitro. nih.gov Liver organoids, which can be generated from patient-derived tissue, have become powerful tools for modeling a variety of liver diseases, including genetic disorders, hepatitis, and liver cancer. nih.govresearchgate.net They offer a platform to study the pathogenic mechanisms of liver diseases and the therapeutic effects of compounds like ursodeoxycholic acid in a personalized manner. researchgate.net For example, liver organoids can be contacted with free fatty acid compositions to create lipotoxic models, which could be used to investigate the protective actions of UDCA. google.com

Tissue slice cultures, which preserve the native architecture of the liver, are another valuable ex vivo model. They allow for the study of complex biological interactions between different cell types within the tissue in response to drug treatment.

High-Throughput Screening (HTS) Approaches for Molecular Target Identification

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that interact with specific molecular targets. In the context of sodium ursodeoxycholate, HTS approaches can be used to uncover novel protein targets and signaling pathways modulated by the compound.

The development of 3D spheroid models in microplate formats is particularly amenable to HTS. researchgate.netntu.edu.sg By automating the culture, treatment, and analysis of these mini-tissues, researchers can efficiently screen for the effects of ursodeoxycholic acid on various cellular processes, such as cell viability, apoptosis, and transporter function, under conditions that better mimic in vivo physiology. researchgate.netyoutube.com Furthermore, proteomic strategies that are compatible with HTS, such as solvent-induced proteome profiling (SIPP), can be employed to identify the direct protein targets of small molecules like ursodeoxycholic acid from the entire cellular proteome. nih.gov

Proteomic and Metabolomic Profiling in Response to Ursodeoxycholic Acid Exposure

Proteomics and metabolomics are powerful "omics" technologies used to obtain a global snapshot of the proteins and metabolites within a biological system. nih.govnih.gov These approaches provide comprehensive insights into the cellular response to ursodeoxycholic acid exposure.

Proteomic profiling uses techniques like mass spectrometry to identify and quantify changes in the abundance of thousands of proteins. rsc.org This can reveal how ursodeoxycholic acid modulates cellular machinery, for instance, by altering the expression of transport proteins, enzymes, or signaling molecules. portlandpress.commanchester.ac.uk These methods can help identify which proteins are directly affected by a compound and how those changes translate to a cellular response. nih.govrsc.org

The table below summarizes the application of these "omics" technologies in UDCA research.

Table 2: Proteomic and Metabolomic Approaches in UDCA Research

MethodologyApplication in UDCA ResearchKey TechniquesReference
ProteomicsIdentification of protein targets and pathways modulated by UDCA.Mass Spectrometry (MS), Solvent-Induced Proteome Profiling (SIPP). nih.govrsc.org
MetabolomicsProfiling changes in the bile acid pool and identifying UDCA metabolites.Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), ER²-MS. nih.govnih.govnih.gov

Transcriptomic Analysis (e.g., RNA-Seq, Microarray) of Gene Expression Alterations

Transcriptomic analysis provides a comprehensive overview of how sodium ursodeoxycholate hydrate (B1144303), through its active component ursodeoxycholic acid (UDCA), alters the expression of thousands of genes simultaneously. Methodologies like RNA-sequencing (RNA-Seq) and microarrays have been instrumental in identifying the genetic pathways modulated by UDCA.

In primary rat hepatocytes, microarray analysis revealed that UDCA modulates over 440 genes by more than 1.5-fold. nih.gov A significant portion of these genes are involved in critical cellular processes, including cell cycle regulation and apoptosis. nih.gov For instance, UDCA was found to decrease the expression of Apaf-1, a key protein in the apoptotic pathway, and affect cell cycle-related genes such as cyclin D1 and cadherin 1. nih.gov

Further studies using microarrays on liver biopsies from patients with primary biliary cirrhosis (PBC) have shown that UDCA treatment leads to a significant downregulation of genes involved in protein biosynthetic pathways. nih.gov This suggests that part of UDCA's therapeutic effect in cholestatic liver diseases may be mediated by modulating the liver's protein synthesis machinery. nih.gov

RNA-Seq analyses have also provided valuable insights. In a model of non-alcoholic fatty liver disease (NAFLD), UDCA was shown to inhibit the expression of genes related to the cell cycle in hepatocellular carcinoma cell lines. nih.gov Additionally, in mouse models, UDCA has been found to modulate the expression of genes involved in lipid metabolism, such as those regulated by the transcription factors SREBP-1c and ChREBP, in a gender-specific manner. researchgate.net The taurine-conjugated form of UDCA (TUDCA) has been shown to primarily decrease the expression of genes involved in de novo lipogenesis in the liver of obese mice. snu.ac.kr

Table 1: Selected Genes and Pathways Modulated by Ursodeoxycholic Acid (UDCA) in Transcriptomic Studies

Methodology Model System Key Findings Affected Genes/Pathways Reference
Microarray Primary Rat Hepatocytes Modulation of over 440 genes. Apaf-1, Cyclin D1, Cadherin 1 (Cell Cycle, Apoptosis) nih.gov
Microarray Human Liver Biopsies (PBC) Downregulation of protein biosynthetic pathways. Protein Biosynthesis Genes nih.gov
RNA-Seq Hepatocellular Carcinoma Cells Downregulation of cell cycle-related genes. Cell Cycle Genes nih.gov
Real-Time PCR Mouse Liver Gender-specific modulation of lipid metabolism genes. Srebp-1c, Chrebp, Pparg researchgate.net
Microarray ob/ob Mouse Liver (TUDCA) Decreased expression of lipogenesis genes. De Novo Lipogenesis Pathway snu.ac.kr

Advanced Microscopy Techniques for Cellular Localization and Dynamics (e.g., Confocal Microscopy)

Advanced microscopy techniques, particularly confocal microscopy, are essential for visualizing the subcellular effects of sodium ursodeoxycholate hydrate. This technology allows for high-resolution imaging of cellular structures and the localization of specific proteins, providing insights into the spatial and temporal dynamics of UDCA's actions.

Confocal microscopy has been employed to study the effects of UDCA on intracellular signaling pathways. For example, in HepG2 cells, a human liver cell line, confocal microscopy was used to investigate the impact of UDCA on the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial in inflammation. mdpi.com These studies can visualize the translocation of NF-κB subunits from the cytoplasm to the nucleus, a key step in its activation, and how UDCA modulates this process.

The technique is also invaluable for co-localization studies, which determine whether two or more proteins are present in the same subcellular location, suggesting a potential interaction. nih.gov While direct fluorescent labeling of UDCA for localization studies is less common, confocal microscopy is critical for examining the downstream consequences of UDCA treatment on the localization of key regulatory proteins. nih.govnih.gov For instance, researchers can transfect cells with plasmids encoding fluorescently tagged proteins of interest and then use confocal microscopy to observe how UDCA treatment affects their distribution within the cell. nih.gov

Table 2: Application of Confocal Microscopy in UDCA-Related Research

Cell Type Research Focus Key Observation Implication Reference
HepG2 Cells NF-κB Signaling UDCA modulates the cellular localization of NF-κB pathway components. UDCA has anti-inflammatory effects by interfering with the NF-κB signaling cascade. mdpi.com
General Cell Lines Protein Co-localization Visualization of the subcellular location of multiple proteins simultaneously. Allows for the inference of protein-protein interactions within specific cellular compartments following UDCA treatment. nih.govresearchgate.net

Reporter Gene Assays for Transcriptional Activity Analysis

Reporter gene assays are a powerful tool for quantifying the ability of compounds like this compound to modulate the activity of specific transcription factors and their target gene promoters. These assays typically link a promoter of interest to a reporter gene (e.g., luciferase), and the resulting signal provides a direct measure of transcriptional activation or repression.

A key molecular target of UDCA is the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile acid homeostasis. nih.gov Reporter gene assays have been instrumental in characterizing the interaction between UDCA and FXR. In one study, a luciferase reporter construct driven by the bile salt export pump (BSEP) promoter, a known FXR target, was used. The results demonstrated that UDCA can act as a selective FXR agonist, inducing an 8-fold increase in luciferase activity. nih.gov This indicates that UDCA directly activates the transcription of the BSEP gene through FXR.

These assays allow for a nuanced understanding of how different bile acids, including UDCA, can selectively activate FXR and regulate the expression of its target genes in a promoter-specific manner. nih.gov This selectivity is crucial for the therapeutic effects of UDCA, as it can effectively repress the expression of other FXR targets like cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis. nih.gov

Table 3: Reporter Gene Assay Findings for UDCA

Transcription Factor/Promoter Cell System Reporter System Key Finding Reference
Farnesoid X Receptor (FXR) / Bile Salt Export Pump (BSEP) Promoter HepG2 Cells Luciferase Reporter UDCA induced an 8-fold increase in BSEP promoter activity. nih.gov
Farnesoid X Receptor (FXR) Not specified Luciferase Reporter UDCA acts as a selective FXR agonist. nih.gov

Gene Silencing (e.g., siRNA, CRISPR) for Pathway Elucidation

Gene silencing techniques, such as small interfering RNA (siRNA) and CRISPR-Cas9, are indispensable for validating the specific pathways through which this compound exerts its effects. By selectively knocking down the expression of a particular gene, researchers can determine if that gene is a necessary component of the mechanism of action of UDCA.

For example, studies have indicated that UDCA may ameliorate hepatic lipid metabolism by regulating the AKT/mTOR/SREBP-1 signaling pathway. nih.gov In an in vitro model of NAFLD using oleic acid-induced LO2 cells, UDCA treatment was shown to repress the activation of AKT, mTOR, and the expression of nSREBP-1. nih.gov

To definitively establish the role of this pathway, gene silencing could be employed. For instance, siRNA could be used to specifically knock down the expression of AKT or mTOR. If the beneficial effects of UDCA on lipid accumulation are diminished in these knockdown cells, it would provide strong evidence that the AKT/mTOR pathway is a critical mediator of UDCA's action. While direct studies using gene silencing to elucidate UDCA's pathways are emerging, the principle is fundamental to validating the findings from transcriptomic and other high-throughput analyses.

Table 4: Potential Application of Gene Silencing to Validate UDCA's Mechanism of Action

Pathway of Interest Proposed Gene to Silence (siRNA/CRISPR) Rationale Expected Outcome if Pathway is Validated Reference for Pathway
AKT/mTOR/SREBP-1 Signaling AKT, mTOR, SREBP-1 To confirm the necessity of this pathway for UDCA's effects on hepatic lipid metabolism. The reduction of lipid accumulation by UDCA would be attenuated or abolished. nih.gov
Farnesoid X Receptor (FXR) Signaling FXR To validate that the transcriptional effects of UDCA on target genes like BSEP are mediated through FXR. UDCA would fail to induce the expression of FXR target genes. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Ursodeoxycholic acid (UDCA)
Tauroursodeoxycholic acid (TUDCA)
Oleic acid
Chenodeoxycholic acid
Deoxycholic acid
Cholic acid
GW4064
Z-Guggulsterone
DY 268
Sorafenib
Curcumin
Jasminoidin

Role of Sodium Ursodeoxycholate Hydrate in Pathophysiological Research Models Mechanistic Focus

Investigation in Models of Cholestatic Liver Injury: Focus on Cellular and Molecular Mechanisms

In experimental models of cholestatic liver injury, which is characterized by the accumulation of toxic bile acids, sodium ursodeoxycholate demonstrates significant protective effects through several cellular and molecular mechanisms.

Sodium ursodeoxycholate alters the composition of bile acids, shifting the balance from more hydrophobic, toxic bile acids to less harmful, hydrophilic forms. nih.gov In rat models, administration of ursodeoxycholate increased its own secretion into the bile while decreasing the secretion of cholic acid. nih.gov This alteration in the bile acid pool is a key component of its therapeutic action. Furthermore, it stimulates hepatobiliary secretion, a process that is thought to be mediated by calcium and protein kinase C-alpha dependent pathways. nih.gov This stimulation can lead to the insertion of transporter molecules, such as the bile salt export pump (BSEP), into the canalicular membrane of hepatocytes, thereby enhancing bile flow. nih.gov In studies with chronic bile fistula rats, ursodeoxycholate conjugates were shown to be choleretic, meaning they increase the volume of secreted bile. nih.gov

Sodium ursodeoxycholate also exhibits potent anti-apoptotic properties. It has been shown to inhibit apoptosis induced by various agents, including deoxycholic acid (DCA), ethanol, and Fas ligand. ulisboa.pt A key target in this anti-apoptotic effect is the mitochondrion. Ursodeoxycholic acid has been observed to inhibit the mitochondrial membrane permeability transition (MMPT), a critical event in the apoptotic cascade. nih.govulisboa.pt By preventing this transition, it helps to maintain mitochondrial stability and prevent the release of pro-apoptotic factors. nih.govulisboa.pt

Studies in Models of Non-Alcoholic Fatty Liver Disease (NAFLD) and Steatohepatitis (NASH): Mechanistic Insights into Lipid Metabolism, Inflammation, and Oxidative Stress

In models of NAFLD and its more severe form, NASH, sodium ursodeoxycholate and its derivatives have been shown to ameliorate key pathological features by influencing lipid metabolism, inflammation, and oxidative stress.

A conjugate of ursodeoxycholic acid, ursodeoxycholyl lysophosphatidylethanolamide (UDCA-LPE), has demonstrated significant therapeutic potential in murine models of NAFLD. nih.gov In mice fed a high-fat diet (HFD) or a methionine-choline-deficient (MCD) diet to induce steatosis and NASH respectively, UDCA-LPE treatment led to a reduction in elevated serum triglyceride and cholesterol levels. nih.gov Histological analysis of the liver in these models showed an improvement in steatosis, which was consistent with reduced hepatic triglyceride and cholesterol levels. nih.gov

The progression of NAFLD to NASH is often driven by inflammation and oxidative stress. nih.govmdpi.com In animal models, a high-fat diet has been shown to increase markers of oxidative stress, such as liver lipid peroxidation, and decrease the activity of antioxidant enzymes. researchgate.net UDCA-LPE was found to lower the levels of lipid hydroperoxides and the pro-inflammatory lysophosphatidylcholine (B164491) in the MCD mouse model. nih.gov Furthermore, gene expression analysis revealed that UDCA-LPE significantly downregulated inflammatory genes and modified the expression of genes involved in lipid metabolism. nih.gov These findings suggest that by targeting both lipid accumulation and inflammatory pathways, ursodeoxycholate derivatives can mitigate the progression of NAFLD. nih.gov

Experimental Model Key Mechanistic Findings for UDCA-LPE Reference
High-Fat Diet (HFD) Mouse ModelReduced serum triglycerides and cholesterol; Improved liver steatosis. nih.gov
Methionine-Choline-Deficient (MCD) Diet Mouse ModelImproved liver steatosis; Reduced hepatic triglycerides and cholesterol; Decreased lipid hydroperoxides and pro-inflammatory lysophosphatidylcholine; Downregulated inflammatory genes. nih.gov

Research in Models of Inflammatory Bowel Disease (IBD): Focus on Gut Barrier Function, Immune Modulation, and Intestinal Inflammation

The pathogenesis of Inflammatory Bowel Disease (IBD) is closely linked to defects in the intestinal epithelial barrier, leading to increased permeability and chronic inflammation. nih.govwjgnet.com While direct studies on sodium ursodeoxycholate hydrate (B1144303) in IBD models are less common, its known immunomodulatory and barrier-protective effects in other systems suggest a potential role.

In a dextran (B179266) sodium sulfate (B86663) (DSS) mouse model of colitis, which mimics human ulcerative colitis, the restoration of epithelial barrier integrity is a key therapeutic goal. longdom.org Studies using other compounds, such as sodium butyrate (B1204436), in a TNBS-induced IBD mouse model have shown that enhancing the gut epithelium barrier can protect against inflammation. nih.gov Sodium butyrate was found to maintain the integrity of the intestinal barrier and suppress pro-inflammatory cytokine expression. nih.gov Given that ursodeoxycholic acid can modulate inflammatory responses and protect epithelial cells in the liver, it is plausible that it could exert similar protective effects on the intestinal epithelium in IBD. The gut microbiome also plays a crucial role in IBD, and therapeutics can influence its composition and function. researchgate.net

Exploration in Neurodegenerative Disease Models: Focus on Neuroprotection, Mitochondrial Function, and Protein Aggregation

Emerging research has pointed to a potential neuroprotective role for ursodeoxycholic acid (UDCA), the active form of sodium ursodeoxycholate hydrate, particularly through its effects on mitochondrial function. Mitochondrial dysfunction is a recognized feature in many neurodegenerative diseases, including Alzheimer's disease. nih.gov

In fibroblasts from patients with both sporadic and familial Alzheimer's disease, UDCA treatment was shown to improve mitochondrial function. nih.govnih.gov Specifically, it increased mitochondrial membrane potential and respiration. nih.govnih.gov The study also noted alterations in mitochondrial morphology in the patient-derived fibroblasts, which were partially restored by UDCA treatment. nih.gov A key finding was the effect of UDCA on dynamin-related protein 1 (Drp1), a protein involved in mitochondrial fission. nih.govresearchgate.net UDCA treatment increased the amount and localization of Drp1 to the mitochondria, and the restorative effects of UDCA were lost when Drp1 was knocked down. nih.govnih.gov This suggests that the neuroprotective potential of UDCA may be mediated through the modulation of mitochondrial dynamics. nih.gov

Cell Model Effect of UDCA Treatment Key Protein Involved Reference
Sporadic & Familial Alzheimer's Disease Patient FibroblastsIncreased mitochondrial membrane potential; Increased mitochondrial respiration; Partial restoration of mitochondrial morphology.Dynamin-related protein 1 (Drp1) nih.govnih.govresearchgate.net

Investigation in Cancer Cell Biology Models: Focus on Cell Proliferation, Apoptosis, Differentiation, and Epithelial-Mesenchymal Transition (EMT) Mechanisms

The role of bile acids in cancer is complex, with some studies suggesting they can promote tumorigenesis while others highlight their potential as anti-cancer agents. nih.gov Sodium ursodeoxycholate, being a hydrophilic bile acid, generally exhibits cytoprotective and anti-cancer properties.

A key mechanism through which ursodeoxycholic acid is thought to exert its anti-cancer effects is the modulation of apoptosis. nih.gov It has been shown to reduce the apoptotic threshold in various cell types, making them more resilient to certain death signals. nih.gov However, in the context of cancer, its ability to influence apoptotic pathways can also be beneficial. For instance, in breast cancer cell lines, other bile acids like sodium cholate (B1235396) and sodium deoxycholate have shown concentration-dependent effects, promoting proliferation at low concentrations and inducing apoptosis at higher concentrations. nih.gov

Furthermore, the process of epithelial-mesenchymal transition (EMT) is critical for cancer metastasis. While direct evidence for this compound in modulating EMT is limited in the provided context, a related compound, ursolic acid, has been shown to inhibit the growth and proliferation of breast cancer cells by regulating key EMT marker genes such as snail, slug, and fibronectin. nih.gov This suggests that compounds with a similar steroidal backbone may have the potential to interfere with the EMT process.

Immunomodulatory Properties in In Vitro and Animal Immunological Models (e.g., Dendritic Cells, T Cells, Cytokine Production)

Research into the immunomodulatory properties of ursodeoxycholic acid (UDCA), the active component of this compound, has revealed significant effects on various immune cells, including dendritic cells (DCs), T cells, and the production of cytokines. These studies, conducted in both in vitro and animal models, highlight a potential mechanistic basis for its therapeutic effects in immune-mediated diseases.

Dendritic Cells (DCs): Dendritic cells, as potent antigen-presenting cells, are crucial for initiating and shaping immune responses. Studies have shown that UDCA can modulate DC function. In a murine model of eosinophilic airway inflammation, UDCA treatment was found to suppress this inflammation by inhibiting the function of dendritic cells. nih.gov It was observed that DCs treated with UDCA had a reduced capacity to induce eosinophilic inflammation in vivo. nih.gov Mechanistically, UDCA promoted the production of Interleukin-12 (IL-12) by DCs and enhanced their migration. nih.gov Furthermore, UDCA treatment of DCs sharply reduced the interaction time between the DCs and T cells in vitro, which in turn altered T-cell cytokine production. nih.gov This suggests that UDCA can alter the critical functions of DCs, thereby modulating the subsequent T-cell response. nih.gov

T Cells: The effects of UDCA extend to various T-cell subsets, indicating a broad impact on adaptive immunity. In a murine model of immune-mediated cholangitis, UDCA was shown to augment the immunosuppressive function of double-negative T cells (DNTs), a unique T-cell population with regulatory capabilities. nih.gov UDCA not only promoted the proliferation of these DNTs but also enhanced their ability to lyse CD4+ and CD8+ T cells. nih.gov This action appears to be dependent on the farnesoid X receptor (FXR), as the proliferative and cytotoxic effects were not observed in DNTs lacking this receptor. nih.gov

Further research has demonstrated that UDCA can suppress T-cell-mediated responses. It has been shown to inhibit the concanavalin (B7782731) A-induced proliferation of thymocytes. nih.gov In the context of ulcerative colitis models, UDCA administration led to an increase in regulatory T cells (Tregs), which are critical for maintaining immune tolerance, while decreasing the percentage of pro-inflammatory Th17 cells. frontiersin.org Additionally, in models of primary biliary cholangitis (PBC), UDCA treatment was associated with decreased messenger RNA (mRNA) levels of interferon-gamma (IFN-γ), a key cytokine produced by Th1 cells, in the liver. escholarship.orgnih.gov This suppression of IFN-γ is believed to attenuate the chemotaxis and adhesive abilities of liver-infiltrating T cells. nih.gov

Cytokine Production: A significant aspect of UDCA's immunomodulatory role is its ability to alter the cytokine profile, generally shifting the balance from a pro-inflammatory to a more anti-inflammatory state. In vitro studies using peripheral blood mononuclear cells have shown that UDCA suppresses the production of several key cytokines, including Interleukin-2 (IL-2), Interleukin-4 (IL-4), and IFN-γ. nih.gov However, it did not appear to affect the production of Interleukin-1 (IL-1) and Interleukin-6 (IL-6) in this particular model. nih.gov

In contrast, studies using RAW 264.7 macrophage cell lines stimulated with lipopolysaccharide (LPS) demonstrated a broader anti-inflammatory effect. In this model, UDCA significantly decreased the mRNA and protein levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1-alpha (IL-1α), Interleukin-1-beta (IL-1β), and IL-6. nih.govnih.gov Concurrently, UDCA was found to increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govnih.gov This inhibition of pro-inflammatory cytokine production is linked to the suppression of key signaling pathways, such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov

Table 1: Summary of Research Findings on the Immunomodulatory Properties of Ursodeoxycholic Acid (UDCA)

Model System Immune Cell Type Key Findings Reference(s)
Murine model of eosinophilic airway inflammation Dendritic Cells (DCs) Suppressed eosinophilic inflammation; Reduced DC capacity to induce inflammation; Promoted IL-12 production; Reduced DC-T cell interaction time. nih.gov
Murine model of immune-mediated cholangitis; In vitro co-cultures Double-Negative T cells (DNTs); CD4+ & CD8+ T cells Promoted DNT proliferation; Enhanced DNT-mediated lysis of CD4+ and CD8+ T cells via FXR. nih.gov
In vitro human peripheral blood mononuclear cells Lymphocytes Suppressed production of IL-2, IL-4, and IFN-γ; Suppressed immunoglobulin (IgM, IgG, IgA) production. nih.gov
Murine model of ulcerative colitis Regulatory T cells (Tregs); Th17 cells Increased percentage of Tregs; Decreased percentage of Th17 cells. frontiersin.org
In vitro LPS-stimulated RAW 264.7 macrophages Macrophages Decreased mRNA and protein levels of TNF-α, IL-1α, IL-1β, and IL-6; Increased levels of anti-inflammatory IL-10; Inhibited NF-κB pathway. nih.govnih.gov
Murine model of primary biliary cholangitis (PBC) Liver-infiltrating T cells Decreased IFN-γ mRNA levels in the liver, attenuating T-cell chemotaxis. escholarship.orgnih.gov

Research in Sepsis-Induced Acute Kidney Injury Models: Elucidating Mechanisms of Attenuation of Oxidative Stress and Inflammation

Sepsis-induced acute kidney injury (AKI) is a critical condition characterized by overwhelming inflammation and oxidative stress. Research utilizing animal models has investigated the protective effects of ursodeoxycholic acid (UDCA), the active compound in this compound, in this context, focusing on the underlying cellular and molecular mechanisms.

A key study used a mouse model where sepsis-induced AKI was triggered by the injection of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. nih.govnih.govnih.gov In this model, pre-treatment with UDCA was found to significantly mitigate kidney damage. nih.govnih.govnih.gov The protective effects were evident through the attenuation of renal histopathological damage and the improvement of kidney function markers. nih.govnih.govnih.gov

The primary mechanisms elucidated by this research involve the dual action of UDCA on inflammation and oxidative stress pathways.

Attenuation of Inflammation: The inflammatory response in sepsis is largely driven by the activation of the nuclear factor-kappa B (NF-κB) pathway, which leads to the transcription of various pro-inflammatory cytokines. nih.gov The study demonstrated that in the LPS-induced AKI model, UDCA administration inhibited the phosphorylation of NF-κB p65, a critical step in its activation. nih.govnih.gov This inhibition of the NF-κB pathway resulted in a significant reduction in the levels of key pro-inflammatory cytokines—Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1-beta (IL-1β), and Interleukin-6 (IL-6)—in both the serum and the kidney tissue of the septic mice. nih.govnih.gov

Attenuation of Oxidative Stress: Oxidative stress is another major contributor to the pathophysiology of septic AKI. nih.gov The study revealed that UDCA alleviates oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway. nih.govnih.govnih.gov The Nrf2/HO-1 pathway is a crucial cellular defense mechanism against oxidative stress. nih.gov Under stressful conditions, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant genes, including HO-1. nih.gov UDCA treatment was shown to activate this protective pathway in the kidneys of the septic mice. nih.govnih.gov Further in vitro experiments using human kidney cells (HK-2) confirmed these findings. UDCA protected the cells from LPS-induced injury and apoptosis, and this protective effect was blocked when Nrf2 was inhibited, confirming the pathway's importance. nih.govnih.govnih.gov

Table 2: Research Findings of Ursodeoxycholic Acid (UDCA) in a Sepsis-Induced Acute Kidney Injury (AKI) Model

Parameter Effect of LPS-Induced Sepsis Effect of UDCA Treatment in Sepsis Model Underlying Mechanism Reference(s)
Kidney Injury Renal histopathological damage; Impaired renal function. Attenuated renal damage; Improved renal function. Overall protective effect. nih.govnih.govnih.gov
Inflammation Increased phosphorylation of NF-κB p65; Increased levels of TNF-α, IL-1β, IL-6. Inhibited phosphorylation of NF-κB p65; Reduced levels of TNF-α, IL-1β, IL-6. Inhibition of the NF-κB signaling pathway. nih.govnih.gov
Oxidative Stress Increased oxidative stress markers. Alleviated oxidative stress. Activation of the Nrf2/HO-1 signaling pathway. nih.govnih.govnih.gov
Cell Viability (In Vitro) LPS-induced injury and apoptosis in HK-2 cells. Reduced LPS-induced cell injury and apoptosis. Dependent on Nrf2 activation. nih.govnih.govnih.gov

Analytical and Bioanalytical Techniques for Sodium Ursodeoxycholate Hydrate in Research Contexts

Advanced Detection and Quantification in Cellular and Tissue Systems

The investigation of sodium ursodeoxycholate hydrate's effects and disposition at the cellular and subcellular levels requires highly sensitive and specific detection methods. Researchers employ advanced techniques to trace the molecule's journey within cells and tissues, providing critical insights into its biological functions.

Radioisotope labeling is a powerful and traditional technique for quantitatively tracking the fate of molecules like ursodeoxycholic acid (UDCA) in biological systems. This method involves chemically substituting an atom in the UDCA molecule with a radioactive isotope, most commonly Carbon-14 (¹⁴C) or Tritium (³H). The radiolabeled compound is then introduced to cells or administered to animal models. The radioactivity emitted by the isotope allows for precise measurement of the compound's concentration in various tissues and cellular compartments using a liquid scintillation counter.

Research studies have effectively utilized this technique to explore the pharmacokinetics and metabolism of UDCA. For instance, studies in bile fistula rats using [¹⁴C]ursodeoxycholic acid have detailed its plasma clearance, biliary excretion kinetics, and biotransformation. nih.gov These investigations revealed that after intravenous administration, [¹⁴C]UDCA followed a biphasic exponential decay in plasma. nih.gov Furthermore, the treatment with UDCA was shown to modify the biliary excretion kinetics of the radiolabeled compound. nih.gov In another significant application, the pharmacokinetics of [¹⁴C]-ursodiol were studied in newborn infants using accelerator mass spectrometry (AMS), a highly sensitive method capable of detecting minute quantities of radiolabeled compounds. nih.gov This approach allowed for the determination of ursodiol's pharmacokinetic profile in a vulnerable population where sample volume is a major limitation. nih.gov

Table 1: Research Findings Using Radioisotope Labeling of Ursodeoxycholic Acid

Study FocusIsotope UsedModel SystemKey FindingsReference
Pharmacokinetics and Metabolism[¹⁴C]Ursodeoxycholic AcidBile Fistula RatsBiphasic plasma clearance with half-lives of 2 and 30 minutes. Biliary excretion kinetics were altered by UDCA pre-treatment. nih.gov nih.gov
Pharmacokinetics in Neonates[¹⁴C]UrsodiolNewborn InfantsDemonstrated the feasibility of using microdoses and AMS to define a two-compartment pharmacokinetic model with first-order elimination. nih.gov nih.gov
Tissue DistributionTauroursodeoxycholic acid (TUDCA)Pig ModelIntravenous delivery resulted in the highest tissue levels in the macula and peripheral retina compared to oral, intravitreal, or suprachoroidal implant delivery. nih.govnih.gov nih.govnih.gov

Fluorescent Labeling for Subcellular Localization and Dynamics

Fluorescent labeling offers a powerful visual approach to understanding the subcellular distribution and dynamic movements of molecules. This technique involves attaching a fluorescent tag, or fluorophore, to the molecule of interest, such as ursodeoxycholic acid. When excited by light of a specific wavelength, the fluorophore emits light at a longer wavelength, which can be detected using fluorescence microscopy. This allows for the real-time visualization of the molecule's location within living cells.

A notable example is the use of a fluorescent derivative of UDCA, 3α-hydroxy-7-nitrobenzoxadiazolyl-ursodeoxycholic acid (NBD-UDCA), to investigate its subcellular localization in neurons. oup.com These studies revealed that NBD-UDCA could be detected within the cytoplasm and was also found to aggregate in the nucleus, suggesting a potential nuclear role for the bile acid. oup.com The nuclear localization was confirmed using a nuclear counterstain. oup.com

Other fluorescent bile acid analogues have also been developed and utilized to study their transport mechanisms. For instance, tauro-nor-THCA-24-DBD, a fluorescent derivative, has been used to characterize hepatic transport processes, demonstrating saturable uptake in hepatocytes. nih.govresearchgate.netsigmaaldrich.com The use of fluorescent probes like BODIPY (boron-dipyrromethene) conjugates also represents a promising avenue for live-cell imaging of various cellular components and processes. mdpi.comnih.govmdpi.com

Table 2: Research Findings Using Fluorescent Labeling of Bile Acids

Fluorescent ProbeApplicationCell/Tissue TypeKey FindingsReference
NBD-UDCASubcellular LocalizationPrimary Rat Cortical Neurons, PC12 CellsDiffuse staining in the cytosol with aggregation in the nucleus, suggesting nuclear uptake and a potential role within the nucleus. oup.com oup.com
Tauro-nor-THCA-24-DBDHepatic Transport MechanismsPrimary Rat and Human HepatocytesShowed saturable uptake and active biliary excretion, making it a useful tool for studying drug interactions with bile acid transporters. nih.govresearchgate.netsigmaaldrich.com nih.govresearchgate.netsigmaaldrich.com
Cholyl-nitrobenz-2-oxa-1,3-diazol-4-yl-lysine (C-NBD-L)Electrogenicity of Bile Acid UptakeHepatocytesDemonstrated that the Na+-dependent uptake of this fluorescent bile acid analogue is electrogenic. nih.gov nih.gov

Sample Preparation Methodologies for Diverse Biological Research Samples

The analysis of sodium ursodeoxycholate hydrate (B1144303) and its metabolites from biological samples is often preceded by a critical sample preparation step. The complexity of biological matrices such as plasma, urine, and tissue homogenates necessitates the removal of interfering substances like proteins and lipids to ensure accurate and reliable quantification. The choice of sample preparation method depends on the specific biological matrix, the analytical technique being employed, and the physicochemical properties of the analytes.

Commonly used techniques for the extraction of ursodeoxycholic acid and its conjugates include liquid-liquid extraction (LLE) and protein precipitation (PPT). LLE involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. Protein precipitation utilizes a solvent, such as methanol (B129727) or acetonitrile (B52724), to denature and precipitate proteins, which can then be removed by centrifugation. nih.govjocpr.comuga.edunih.gov

For instance, a method for quantifying UDCA and its metabolites, glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA), in human plasma involved LLE for UDCA and GUDCA, and PPT for TUDCA. nih.gov Another study utilized PPT with acetonitrile for the determination of UDCA in human plasma. jocpr.com Solid-phase extraction (SPE) is another technique that has been employed, where the analyte is retained on a solid sorbent while interfering compounds are washed away. researchgate.net

Table 3: Sample Preparation Methodologies for Ursodeoxycholic Acid and its Metabolites

Analyte(s)Biological MatrixPreparation MethodKey AspectsReference(s)
UDCA, GUDCA, TUDCAHuman PlasmaLiquid-Liquid Extraction (for UDCA/GUDCA), Protein Precipitation (for TUDCA)LLE with diethyl ether/dichloromethane; PPT with acetonitrile. nih.gov nih.gov
Ursodeoxycholic AcidHuman PlasmaProtein PrecipitationPrecipitation with 100% acetonitrile was found to be optimal for producing a clean chromatogram and minimizing ion suppression in LC-MS/MS analysis. jocpr.com jocpr.com
UDCA and its taurine (B1682933) and glycine (B1666218) conjugatesHuman PlasmaSolid-Phase ExtractionActivated charcoal was used to prepare a bile acid-free plasma matrix for standard and quality control samples. researchgate.net researchgate.net
UDCA, GUDCA, TUDCAHuman PlasmaProtein PrecipitationDeproteinization with methanol, using a surrogate matrix for calibrators. nih.gov nih.gov

Theoretical and Computational Studies on Ursodeoxycholic Acid Derivatives

Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as a UDCA derivative, and a target receptor at the atomic level. mdpi.com Docking predicts the preferred orientation of a molecule when bound to a receptor, while MD simulations analyze the movements and conformational changes of the protein-ligand complex over time. mdpi.comresearchgate.net

Research has employed these methods to understand how UDCA derivatives interact with various biological targets. For instance, molecular docking has been used to investigate the binding of UDCA to key protein targets involved in colorectal cancer, such as Tumor Necrosis Factor (TNF), Matrix Metalloproteinase-2 (MMP2), and Caspase-3 (CASP3). researchgate.net In the context of viral infections, studies have shown that UDCA has a strong affinity for the central helix (CH) region of the SARS-CoV-2 spike trimer, suggesting it could prevent the conformational changes necessary for viral entry. nih.gov

MD simulations provide further detail on the stability and dynamics of these interactions. By analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can assess the stability of the ligand in the binding pocket and the flexibility of the protein residues upon binding. researchgate.netajchem-a.com These simulations have been crucial in designing novel derivatives with enhanced binding affinity and selectivity for specific receptors, such as the G-protein coupled bile acid receptor 1 (GP-BAR1), while avoiding activation of others like the farnesoid X receptor (FXR). nih.gov

Table 1: Examples of Molecular Docking and Dynamics Studies with UDCA and Derivatives

Derivative/LigandTarget ReceptorKey Findings
Ursodeoxycholic Acid (UDCA)SARS-CoV-2 Spike TrimerStrong affinity for the central helix (CH) region, potentially preventing conformational changes required for viral entry. nih.gov
Ursodeoxycholic Acid (UDCA)Key Colorectal Cancer Targets (TNF, MMP2, CASP3)Docking studies confirmed binding interactions, suggesting a potential therapeutic role. researchgate.net
Designed Imidazolo-Triazole Hydroxamic Acid DerivativesHistone Deacetylase 2 (HDAC2)Docking predicted strong binding energies (-8.7 kcal/mol), and MD simulations confirmed the stability of the ligand-receptor complex. ajchem-a.com
Side-Chain Modified UDCA DerivativesG-protein coupled bile acid receptor 1 (GP-BAR1)Molecular modeling helped design derivatives that selectively activate GP-BAR1 without acting on the FXR nuclear receptor. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Biological Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.org By identifying key molecular properties (descriptors) that influence a compound's efficacy, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding drug design and optimization. jocpr.comresearchgate.net

In the context of UDCA derivatives, QSAR can be used to model a wide range of biological effects, including anti-inflammatory, anti-cancer, and metabolic activities. researchgate.netnih.gov The process involves calculating various molecular descriptors for a set of UDCA analogues. These descriptors quantify physicochemical properties such as:

Electronic properties: Electronegativity, partial charges.

Steric properties: Molecular volume, surface area, shape.

Hydrophobicity: Partition coefficient (logP).

Topological properties: Describing atomic connectivity and branching.

A statistical model is then built to relate these descriptors to a measured biological response. For example, a QSAR study on other therapeutic agents identified that descriptors related to polarizability, electronegativity, and surface area contributions were positively correlated with activity. nih.gov Such models, once validated, can be used to screen virtual libraries of UDCA derivatives to prioritize candidates with the highest predicted potency for synthesis and biological testing. researchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Modeling

Descriptor TypeExample DescriptorsPotential Influence on Biological Activity
Constitutional Molecular Weight, Number of Halogen AtomsRelates to the overall size and composition of the molecule. nih.gov
Topological Wiener Index, Balaban IndexDescribes molecular shape and degree of branching, affecting receptor fit.
Geometric Molecular Surface Area, Molecular VolumeInfluences how the molecule fits into a binding site and its solubility. nih.gov
Physicochemical LogP (Octanol-Water Partition Coefficient), Molar RefractivityPredicts hydrophobicity, which affects membrane permeability and binding.
Electronic Dipole Moment, ElectronegativityGoverns electrostatic and polar interactions with the receptor. nih.gov

In Silico Prediction of Pharmacokinetic Parameters in Animal Models

In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the development process. jocpr.com These computational approaches can estimate key pharmacokinetic parameters, reducing the need for extensive animal testing. nih.gov

For UDCA, computer-aided tools have been used to predict its pharmacokinetic profile. Studies using servers like pkCSM have estimated parameters such as intestinal absorption, plasma protein binding, and clearance. scispace.comjddtonline.info For example, the intestinal absorption of UDCA has been predicted to be very high, at approximately 95.75%. scispace.com The total clearance was estimated to be 0.607 log ml/min/kg. scispace.com

These predictive models can be constructed using machine learning algorithms that correlate a compound's physicochemical properties with experimentally determined pharmacokinetic data. nih.gov In animal studies, pharmacokinetic data from rats administered UDCA preparations have been used to develop and validate these models, showing that the drug's behavior can be described by a two-compartment model, which is characteristic of drugs undergoing enterohepatic recirculation. nih.gov By comparing the predicted parameters of novel UDCA derivatives to the parent compound, researchers can select for molecules with improved bioavailability and more favorable metabolic profiles.

Table 3: Predicted and Experimental Pharmacokinetic Parameters of UDCA

ParameterValue/FindingMethod/ModelSource
Intestinal Absorption 95.75%In Silico (pkCSM Server) scispace.com
Total Clearance 0.607 log ml/min/kgIn Silico (pkCSM Server) scispace.com
Pharmacokinetic Model Open two-compartment modelIn Vivo (Rat study) nih.gov
Bioavailability Relative bioavailability of UDCA–PLC was 2.41 times that of a UDCA tablet.In Vivo (Rat study) nih.gov
Metabolism Substrate of CYP3A4 enzyme.In Silico Database jddtonline.info

Conformational Analysis and Stereochemical Implications for Molecular Recognition

The biological activity of UDCA and its derivatives is intrinsically linked to their three-dimensional structure (conformation) and the specific spatial arrangement of their atoms (stereochemistry). Conformational analysis, often performed using computational methods like molecular dynamics simulations, explores the different shapes a molecule can adopt and their relative energies.

The steroid nucleus of UDCA (3α,7β-dihydroxy-5β-cholan-24-oic acid) provides a rigid scaffold, but the orientation of its hydroxyl groups and the flexibility of the side chain are critical for molecular recognition by receptors. nih.gov The 7β-hydroxyl group, in particular, distinguishes UDCA from its more toxic epimer, chenodeoxycholic acid (CDCA), which has a 7α-hydroxyl group. This stereochemical difference is fundamental to its distinct biological profile.

Computational studies have shown that modifications to the UDCA structure can significantly alter its binding selectivity. For example, modifying the side chain of UDCA led to the development of derivatives that are selective agonists for the GP-BAR1 receptor, a promising target for metabolic diseases, without activating the FXR receptor, which is associated with different signaling pathways. nih.gov These studies demonstrate that subtle changes in stereochemistry can dictate how a molecule interacts with different biological targets, highlighting the importance of conformational analysis in designing derivatives with specific and desired pharmacological effects. nih.govacs.org

Table 4: Key Structural Features of UDCA and Stereochemical Implications

Structural FeatureStereochemistryImplication for Molecular Recognition
Hydroxyl Group at C-3 α-orientationA key interaction point for many receptors.
Hydroxyl Group at C-7 β-orientationDefines UDCA as a hydrophilic bile acid and is crucial for its distinct biological activity compared to the 7α-epimer (CDCA). nih.gov
Steroid Ring Fusion A/B rings are cis-fused (5β)Creates a "bent" shape characteristic of bile acids, influencing how it fits into receptor pockets.
Side Chain at C-17 FlexibleModifications to the side chain can dramatically alter receptor selectivity (e.g., for GP-BAR1 vs. FXR). nih.gov

Future Directions and Emerging Research Avenues for Sodium Ursodeoxycholate Hydrate

Discovery of Novel Molecular Targets and Signaling Pathways Beyond Established Receptors

While the therapeutic effects of UDCA have been largely attributed to its ability to displace toxic bile acids and stimulate hepatobiliary secretion, emerging evidence suggests a more complex mechanism of action involving the modulation of various signaling pathways. benthamdirect.comyoutube.com Future research is focused on identifying novel molecular targets that mediate these effects.

One area of intense investigation is the role of UDCA in modulating inflammatory and apoptotic pathways. youtube.comnih.gov Studies have shown that UDCA can inhibit the Fas (First apoptosis signal)-ligand-induced apoptosis in hepatocytes. mdpi.com Furthermore, it has been found to modulate the p53/Mdm-2 pathway, promoting the degradation of the p53 tumor suppressor protein and thereby protecting cells from p53-mediated apoptosis. nih.gov UDCA also appears to influence the immune system by modulating the production of cytokines and antimicrobial peptides. wikipedia.org

Recent research also points to the involvement of G-protein-coupled receptors (GPCRs) and other signaling cascades. researchgate.net For instance, UDCA has been shown to activate survival signaling proteins like ERK 1/2 and Akt. researchgate.net The interaction of UDCA with receptors such as the sphingosine-1-phosphate (S1P) receptor and its downstream pathways are also emerging as important areas of study. mdpi.comresearchgate.net A key future direction will be to elucidate the precise molecular interactions of UDCA with these and other yet-to-be-discovered receptors and signaling molecules to fully understand its pleiotropic effects.

Development of Advanced In Vitro Models for Complex Biological Systems (e.g., Organs-on-a-Chip, Microfluidics)

To better understand the complex biological effects of sodium ursodeoxycholate hydrate (B1144303), researchers are moving beyond traditional 2D cell cultures to more sophisticated in vitro models that better recapitulate human physiology. These advanced models, such as organs-on-a-chip and microfluidic systems, offer the potential to study the effects of UDCA in a more physiologically relevant context.

Organs-on-a-chip, which are microfluidic devices containing living cells in a 3D arrangement that mimics the structure and function of human organs, can be used to model liver function and disease. These systems would allow for the detailed investigation of UDCA's effects on hepatocyte function, bile acid transport, and inflammatory responses in a controlled environment that more closely resembles the in vivo situation. While specific studies on UDCA using organs-on-a-chip are still emerging, the technology holds great promise for advancing our understanding of its mechanisms of action.

Microfluidic systems can also be employed to create high-throughput screening platforms for testing the effects of UDCA and its derivatives on various cell types and biological processes. These systems allow for precise control over the cellular microenvironment and can be used to study complex cell-cell interactions, such as those between hepatocytes and immune cells, in response to UDCA treatment.

Integration with Multi-Omics Data (Genomics, Epigenomics, Proteomics, Metabolomics) for Systems Biology Approaches

The advent of multi-omics technologies provides an unprecedented opportunity to gain a holistic understanding of the biological effects of sodium ursodeoxycholate hydrate. astrazeneca.com By integrating data from genomics, epigenomics, proteomics, and metabolomics, researchers can construct comprehensive systems biology models to elucidate the complex network of interactions influenced by UDCA. nih.govresearchgate.netresearchgate.net

Genomics: Genome-wide association studies (GWAS) have begun to identify genetic variants that may influence the response to UDCA therapy in conditions like primary biliary cholangitis (PBC). nih.gov Future genomic studies will likely focus on identifying predictive biomarkers for treatment response and understanding the genetic basis of UDCA's diverse effects.

Proteomics: Proteomic analyses have already revealed that UDCA treatment can alter the expression of numerous proteins involved in inflammation and cellular senescence. researchgate.netnih.gov For example, studies in PBC patients have shown that non-responders to UDCA have elevated levels of certain chemokines, such as CXCL11 and CCL20. researchgate.netnih.gov Future proteomic research will aim to create a comprehensive map of the protein changes induced by UDCA in different cell types and disease states.

Metabolomics: Metabolomic studies have demonstrated that UDCA significantly alters the profiles of various metabolites, including amino acids, flavonoids, and fatty acids. nih.gov In patients with choledocholithiasis, UDCA treatment has been shown to decrease bile levels of cholesterol and endotoxins and impact pathways related to lipid and amino acid metabolism. researchgate.netnih.gov Integrating metabolomics with other omics data will be crucial for understanding how UDCA modulates metabolic networks and exerts its therapeutic effects. frontiersin.org

A multi-omics approach was used to identify taurohyodeoxycholic acid (THDCA) as a potential lipid-lowering compound by analyzing lipid metabolism, gut microbiota, and bile acid targeted metabolism. researchgate.net Similarly, another study used a multi-omics approach to investigate the role of deoxycholic acid in chronic liver injury, highlighting the interplay between bile acids, gut microbiota, and metabolism. nih.govnih.gov These studies serve as a blueprint for future systems biology investigations of UDCA.

Omics FieldKey Findings Related to UDCAFuture Research Focus
Genomics Identification of genetic variants associated with UDCA response in PBC. nih.gov- Identifying predictive biomarkers for treatment response. - Understanding the genetic basis of UDCA's diverse effects.
Proteomics Altered expression of inflammatory proteins and chemokines (e.g., CXCL11, CCL20) in UDCA non-responders. researchgate.netnih.gov- Comprehensive mapping of protein changes induced by UDCA. - Identifying novel protein targets of UDCA.
Metabolomics UDCA alters profiles of amino acids, flavonoids, and fatty acids. nih.gov It also impacts lipid and amino acid metabolism in specific conditions. researchgate.netnih.gov- Elucidating the mechanisms by which UDCA modulates metabolic networks. - Identifying metabolic signatures of UDCA response.

Exploration of Ursodeoxycholic Acid Mechanisms in Non-Traditional Biological Systems and Pathophysiological Contexts

The cytoprotective and anti-inflammatory properties of UDCA suggest that its therapeutic potential may extend beyond cholestatic liver diseases. researchgate.netphysiology.org Emerging research is exploring the mechanisms of UDCA in a variety of non-traditional biological systems and disease contexts.

For instance, UDCA is being investigated for its potential role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it may exert neuroprotective effects by improving mitochondrial function. physiology.orgnih.gov There is also growing interest in its application in inflammatory bowel disease, given its ability to modulate immune responses in the gastrointestinal tract. physiology.org

Furthermore, the role of UDCA in metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and hyperlipidemia is an active area of research. nih.govfrontiersin.org Studies have shown that UDCA can improve metabolic parameters and alter bile acid and fatty acid profiles in animal models of obesity. frontiersin.org The interaction between UDCA and the gut microbiome is also a key area of investigation, as the gut microbiota plays a crucial role in bile acid metabolism and the pathogenesis of various diseases. frontiersin.org

Design of New Ursodeoxycholic Acid Derivatives with Tailored Molecular Properties for Specific Mechanistic Investigations

To enhance the therapeutic efficacy and specificity of UDCA, researchers are actively designing and synthesizing novel derivatives with tailored molecular properties. beilstein-journals.orgnih.govdntb.gov.ua These efforts are focused on improving its pharmacokinetic properties, increasing its potency, and targeting specific molecular pathways.

One approach involves the chemical modification of the UDCA molecule to create analogs with altered hydrophilicity or receptor binding affinity. For example, synthetic conjugates of UDCA have been developed as inhibitors of histone deacetylase 6 (HDAC6), showing potential in the treatment of polycystic liver disease. nih.gov The synthesis of UDCA derivatives often starts from cholic acid or chenodeoxycholic acid and involves multiple chemical or enzymatic steps. nih.govbeilstein-journals.orgresearchgate.net

Another strategy is to develop derivatives that are more resistant to metabolic degradation or have improved tissue distribution. For example, taurine- and glycine-conjugated forms of UDCA, such as tauroursodeoxycholic acid (TUDCA) and glycoursodeoxycholic acid (GUDCA), have been shown to have distinct biological activities and may offer therapeutic advantages in certain conditions. mdpi.comnih.gov The design and screening of novel ursolic acid derivatives targeting pathways like HIF-1α also provide a framework for the development of new UDCA-based therapeutics. nih.gov

The development of these new derivatives, coupled with advanced screening platforms, will not only provide new tools for investigating the fundamental mechanisms of UDCA action but may also lead to the development of next-generation therapies for a wide range of diseases.

Q & A

Q. What are the standard protocols for synthesizing and purifying sodium ursodeoxycholate hydrate?

this compound (UDCA-Na) is synthesized via neutralization of ursodeoxycholic acid with sodium hydroxide under controlled pH (7.5–8.5). Post-synthesis, purification involves recrystallization in ethanol-water mixtures to remove residual bile acids. Purity assessment requires high-performance liquid chromatography (HPLC) using a C18 reverse-phase column with UV detection at 210 nm, validated against reference standards ≥98% pure .

Q. How should this compound be stored to ensure stability in experimental settings?

Storage conditions vary by form:

  • Powder : -25°C to -15°C, stable for 3 years.
  • Solubilized in aqueous buffers : -85°C to -65°C, stable for 2 years. Avoid repeated freeze-thaw cycles to prevent hydrate decomposition or aggregation .

Q. What analytical methods are recommended to confirm the hydrate structure of sodium ursodeoxycholate?

Key techniques include:

  • Thermogravimetric Analysis (TGA) : Quantify water loss upon heating (typically 5–10% mass loss at 100–150°C).
  • X-ray Diffraction (XRD) : Compare diffraction patterns with anhydrous UDCA-Na to identify hydrate-specific crystallographic features .

Q. What is the mechanism of sodium ursodeoxycholate as an NTCP inhibitor?

UDCA-Na competitively binds to the sodium-taurocholate cotransporting polypeptide (NTCP), a hepatic transporter, reducing uptake of conjugated bile acids. This inhibition is dose-dependent (IC₅₀ ~50 µM) and validated using radiolabeled taurocholate uptake assays in HepG2 cells .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antiviral effects of sodium ursodeoxycholate against SARS-CoV-2?

  • In vitro : Use ACE2-overexpressing HEK293T cells for pseudovirus entry assays. Pre-treat cells with UDCA-Na (10–100 µM) and measure luciferase activity post-infection .
  • In vivo : Administer UDCA-Na (10 mg/kg/day) to transgenic ACE2 mice infected with SARS-CoV-2, monitoring viral load (RT-qPCR) and inflammatory cytokines (ELISA) in lung tissue .

Q. How should contradictory data on sodium ursodeoxycholate’s efficacy in reducing inflammation be addressed?

Discrepancies may arise due to:

  • Concentration variability : Anti-inflammatory effects peak at 50 µM but diminish at higher doses due to cytotoxicity.
  • Model specificity : Human primary macrophages show stronger TNF-α suppression than murine models. Mitigate by standardizing dose-response curves and validating across multiple cell lines .

Q. What experimental strategies can differentiate hydrate-specific bioactivity from anhydrous sodium ursodeoxycholate?

  • Solubility studies : Compare dissolution rates in PBS (pH 7.4) using UV spectrophotometry. Hydrates dissolve 20–30% faster due to lattice water.
  • Pharmacokinetics : Administer equimolar doses of hydrate and anhydrous forms to rats, measuring plasma Cmax and Tmax via LC-MS .

Q. How can researchers optimize UDCA-Na for combinatorial therapy with other bile acids in metabolic studies?

  • Synergy testing : Use Chou-Talalay assays to evaluate interactions with chenodeoxycholate (CDCA) in HepaRG cells.
  • Formulation : Develop lipid nanoparticles co-encapsulating UDCA-Na and CDCA (1:1 molar ratio) to enhance hepatocyte uptake .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.